(S)-Mabuterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56707-25-6 |
|---|---|
Molecular Formula |
C13H18ClF3N2O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1 |
InChI Key |
JSJCTEKTBOKRST-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Enantioselective Preparation of (S)-Mabuterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to Mabuterol, with a specialized focus on the enantioselective preparation of the (S)-enantiomer. Mabuterol, a selective β2-adrenoreceptor agonist, possesses a stereogenic center, making the synthesis of single enantiomers crucial for pharmacological studies and potential therapeutic applications. This document details both racemic synthesis and key strategies for achieving high enantiopurity, including chiral resolution and asymmetric synthesis.
Racemic Synthesis of Mabuterol
The most common synthetic routes to Mabuterol produce a racemic mixture of its (R) and (S) enantiomers. A frequently cited pathway begins with 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. The synthesis involves three main steps: bromination of the acetophenone, substitution of the resulting α-bromo ketone with tert-butylamine, and subsequent reduction of the ketone to form the final β-amino alcohol structure of Mabuterol[1][2].
Racemic Synthesis Pathway
The overall synthetic scheme is depicted below. The process starts with the α-bromination of the ketone, followed by nucleophilic substitution with tert-butylamine, and concludes with the reduction of the carbonyl group to a secondary alcohol.
Caption: General Racemic Synthesis of Mabuterol.
Experimental Protocol for Racemic Synthesis
The following protocol is based on established synthetic methods[2].
Step 1: α-Bromination of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone
-
To a solution of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone in acetic acid, add bromine (Br₂) dropwise.
-
The reaction mixture is heated to 60-65 °C for approximately 30 minutes under irradiation.
-
After completion, the reaction is cooled, and the product, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, is isolated, for example, by precipitation and filtration.
Step 2: Amination with tert-Butylamine
-
The crude 2-bromoethanone intermediate is dissolved in a suitable solvent, such as propan-2-ol.
-
tert-Butylamine is added to the solution, and the mixture is stirred at ambient temperature for about 1.5 hours.
-
The resulting product, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone, is worked up and purified.
Step 3: Ketone Reduction
-
The amino-ketone from the previous step is dissolved in propan-2-ol.
-
Sodium borohydride (NaBH₄) is added portion-wise while maintaining the temperature.
-
The reaction is stirred for approximately 4 hours at ambient temperature.
-
Upon completion, the reaction is quenched, and the racemic Mabuterol is isolated and purified, typically by chromatography or recrystallization.
Enantioselective Preparation of (S)-Mabuterol
Achieving an enantiomerically pure form of Mabuterol is essential for evaluating the specific pharmacological activity of each isomer. Two primary strategies are employed: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).
Chiral Resolution of (±)-Mabuterol
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility[3].
The general workflow involves salt formation, separation, and liberation of the enantiomer. For amino alcohols like Mabuterol, chiral acids such as tartaric acid derivatives are effective resolving agents[3].
Caption: Workflow for Chiral Resolution of Mabuterol.
This protocol is a representative procedure adapted from methods used for similar β-amino alcohols.
-
Salt Formation : Dissolve racemic Mabuterol (1.0 eq) and a chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (D-DTTA) (1.0 eq), in a suitable solvent like methanol. Heat the mixture to reflux for a short period (e.g., 10-15 minutes) to ensure complete dissolution.
-
Crystallization : Allow the solution to cool slowly to room temperature and stir for several hours (e.g., 4-6 hours) to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation : Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) of the salt can be determined at this stage. The solid may be recrystallized from the same solvent to improve diastereomeric purity.
-
Liberation of Enantiomer : Treat the isolated diastereomeric salt with an aqueous base solution (e.g., 5% Na₂CO₃) and extract the free base, this compound, into an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound. Purity and ee should be confirmed by HPLC using a chiral stationary phase.
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired stereocenter with high enantioselectivity, thus avoiding the loss of 50% of the material inherent in classical resolution. For Mabuterol, the key step is the stereoselective reduction of the prochiral ketone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.
Catalytic asymmetric reduction is a powerful tool for producing chiral alcohols. Catalysts based on ruthenium or rhodium with chiral ligands, or oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), are commonly used for the enantioselective reduction of ketones to alcohols.
Caption: Asymmetric Synthesis of this compound via Catalytic Reduction.
The following is a generalized protocol for a Corey-Bakshi-Shibata (CBS) reduction, a reliable method for generating chiral β-amino alcohols.
-
Catalyst Preparation : In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the (R)-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Borane Addition : Cool the catalyst solution to 0 °C and add a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), dropwise. Stir for 10-15 minutes.
-
Substrate Addition : Dissolve the prochiral ketone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone, in dry THF and add it slowly to the catalyst-borane mixture at a low temperature (e.g., -20 °C to 0 °C) to control the reaction rate and selectivity.
-
Reaction Monitoring : Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Workup : Carefully quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate esters, followed by basification with an aqueous base (e.g., 1 M NaOH).
-
Isolation and Purification : Extract the product into an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield this compound. The enantiomeric excess should be determined by chiral HPLC.
Data Summary
Quantitative data from analogous reactions in the literature provide expected outcomes for the enantioselective synthesis of β-amino alcohols.
Table 1: Asymmetric Reduction of α-Amino Ketones (Representative Data)
| Catalyst/Reagent | Substrate Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-CBS / BH₃·SMe₂ | Aryl α-amino ketone | THF | -20 | 85-95 | >95 | Generic CBS protocols |
| RuCl₂[(S)-BINAP] / H₂ | Aryl α-amino ketone HCl | Methanol | 25 | ~90 | 90-98 | Noyori hydrogenation analogs |
| Rh-Chiral Diphosphine / H₂ | Aryl α-amino ketone | Methanol | RT | >90 | >92 | Asymmetric hydrogenation |
Table 2: Chiral Resolution of Amino Alcohols (Representative Data)
| Compound | Resolving Agent | Solvent | Yield of Diastereomer (%) | ee of Liberated Amine (%) | Reference |
| Albuterol analog | (+)-D-di-p-toluoyltartaric acid | Methanol | ~37 (first crop) | 84 (first crop) | |
| Albuterol analog | (+)-D-di-p-toluoyltartaric acid | Methanol | - | >99 (after recrystallization) |
This guide outlines the fundamental synthetic strategies for obtaining this compound. The choice between chiral resolution and asymmetric synthesis will depend on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity. For drug development and research purposes, asymmetric synthesis is often preferred due to its higher efficiency and atom economy.
References
Pharmacological Profile of (S)-Mabuterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mabuterol is the (S)-enantiomer of the selective β2-adrenergic receptor agonist, mabuterol. While the pharmacological profile of the racemic mixture of mabuterol has been investigated, specific quantitative data on the binding affinity and functional potency of the (S)-enantiomer are not extensively available in public literature. This guide synthesizes the known information regarding mabuterol, general principles of stereoselectivity at the β2-adrenergic receptor, and detailed experimental protocols to facilitate further research into the pharmacological characteristics of this compound. It is generally understood that for most β2-agonists, the (R)-enantiomer possesses significantly higher pharmacological activity.
Introduction
Mabuterol is a selective β2-adrenoceptor agonist, belonging to the same class of compounds as salbutamol and clenbuterol. These agents are primarily used as bronchodilators in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic effects of β2-agonists are mediated by their interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Like many β2-agonists, mabuterol is a chiral molecule and exists as two enantiomers: (R)-Mabuterol and this compound. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. For the majority of β2-agonists, the (R)-enantiomer is the eutomer, possessing the desired therapeutic activity, while the (S)-enantiomer, or distomer, is often less active or may even contribute to adverse effects. This document aims to provide a comprehensive overview of the known pharmacological aspects of mabuterol, with a specific focus on what can be inferred about the (S)-enantiomer, and to provide detailed methodologies for its further characterization.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like mabuterol initiates a well-characterized signaling cascade within the target cell. This pathway is pivotal for the physiological responses elicited by this class of drugs.
Pharmacological Data
While specific quantitative data for this compound is scarce, the following tables summarize the available data for the racemic mixture and enantiomers of mabuterol, providing a basis for understanding its pharmacological profile.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The inhibition constant (Ki) or dissociation constant (Kd) are common measures of this affinity. Although specific Ki values for this compound are not available in the reviewed literature, it is highly probable that the (S)-enantiomer possesses a significantly lower affinity for the β2-adrenergic receptor compared to the (R)-enantiomer, a characteristic observed with other β2-agonists.
Table 1: Receptor Binding Affinity of Mabuterol (Racemic)
| Compound | Receptor | Assay Type | Radioligand | Ki/Kd | Source |
|---|
| (±)-Mabuterol | β2-Adrenoceptor | Radioligand Binding | Data Not Available | Data Not Available | Inferred from agonist activity |
Functional Activity
Functional assays, such as cAMP accumulation assays, measure the cellular response to receptor activation. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response and is a measure of the agonist's potency. The intrinsic efficacy refers to the ability of a drug to produce a maximal response. Studies on racemic mabuterol suggest it acts as a weak partial agonist.
Table 2: Functional Activity of Mabuterol (Racemic)
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Source |
|---|---|---|---|---|---|
| (±)-Mabuterol | Isolated blood-perfused right atrium | Canine | Intrinsic Activity (vs. Isoprenaline) | Weak Partial Agonist |
| (±)-Mabuterol | cAMP accumulation | Rat lung tissue | cAMP level | Significantly increased | |
Pharmacokinetics
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of a drug. A study in rats has shown stereoselective pharmacokinetics for the enantiomers of mabuterol.
Table 3: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats (Oral Administration)
| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Source |
|---|---|---|---|---|---|
| (R)-Mabuterol | 266.8 | 5.3 | 5938.9 | 14.5 |
| this compound | 277.9 | 5.7 | 4446.1 | 9.6 | |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the pharmacological profile of a β2-adrenergic agonist like this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol.
-
This compound.
-
Non-specific binding control: Propranolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either this compound, buffer (for total binding), or a high concentration of propranolol (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol describes a method to determine the functional potency (EC50) and efficacy of this compound by measuring its ability to stimulate the production of cyclic AMP (cAMP).
Materials:
-
A suitable cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
A reference full agonist (e.g., Isoprenaline).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.
-
Replace the cell culture medium with the assay buffer containing the different concentrations of the test compounds.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Add the cAMP detection reagents to the cell lysates.
-
Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
The maximal response (Emax) of this compound can be compared to that of the reference full agonist to determine its intrinsic efficacy.
Conclusion
This compound is the less active enantiomer of the selective β2-adrenergic agonist mabuterol. Based on the established principles of stereoselectivity for this class of drugs, it is anticipated that this compound possesses significantly lower binding affinity and functional potency at the β2-adrenergic receptor compared to its (R)-counterpart. The available pharmacokinetic data in rats indicates stereoselective metabolism, with the (S)-enantiomer having a shorter half-life. Further in-depth characterization using the detailed experimental protocols provided in this guide is necessary to fully elucidate the complete pharmacological profile of this compound. This information is critical for a comprehensive understanding of the pharmacology of racemic mabuterol and for any potential future development of single-enantiomer formulations.
(S)-Mabuterol for Respiratory Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mabuterol is the (S)-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist.[1] Like other β2-agonists, it holds potential for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its expected bronchodilatory effects.[2] The activation of β2-adrenergic receptors in the airway smooth muscle initiates a signaling cascade that leads to muscle relaxation and widening of the airways.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and relevant experimental protocols for its investigation.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound is expected to exert its therapeutic effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the following steps:
-
This compound Binding: The molecule binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[4]
Beyond this classical pathway, research has uncovered alternative or non-canonical β2-adrenergic receptor signaling cascades that can involve G i/o proteins and pathways independent of cAMP.[5] These alternative pathways may contribute to the overall pharmacological profile of β2-agonists.
Signaling Pathway Diagram
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta2-adrenergic receptor specifically sequesters Gs but signals through both Gs and Gi/o in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Anabolic Effects of (S)-Mabuterol on Skeletal Muscle: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mabuterol, a chiral β2-adrenergic receptor agonist, is structurally related to a class of compounds known for their significant anabolic effects on skeletal muscle. While direct research on the (S)-enantiomer of mabuterol is limited, this technical guide synthesizes the available data and extrapolates from well-studied analogues like clenbuterol and salbutamol to provide a comprehensive overview of its potential anabolic properties. This document outlines the presumed mechanism of action, details relevant experimental protocols, and presents quantitative data from related compounds to inform future research and development.
Introduction
β2-adrenergic receptor agonists are a class of compounds that have demonstrated potent muscle-building (anabolic) and fat-reducing (lipolytic) effects.[1] These properties have led to their investigation as potential therapeutics for muscle wasting diseases (atrophy) and have also resulted in their illicit use as performance-enhancing drugs in sports. Mabuterol, a structural analogue of clenbuterol, is a chiral molecule existing as (R)- and (S)-enantiomers. Understanding the specific effects of each enantiomer is crucial for drug development, as they can exhibit different pharmacological and pharmacokinetic profiles. This whitepaper focuses on the potential anabolic effects of the (S)-enantiomer of Mabuterol on skeletal muscle.
Presumed Mechanism of Anabolic Action
The anabolic effects of β2-adrenergic agonists are primarily mediated through the activation of β2-adrenergic receptors on the surface of skeletal muscle cells.[2] This activation initiates a cascade of intracellular signaling events that ultimately shift the balance of protein metabolism towards synthesis and away from degradation.
Signaling Pathways
The primary signaling pathway activated by β2-adrenergic agonists in skeletal muscle is the Gs-adenylyl cyclase-cAMP-PKA pathway.[2] Upon binding of this compound to the β2-adrenergic receptor, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA).[2]
PKA is a key regulator of downstream anabolic and anti-catabolic effects. It is believed to influence protein synthesis through the Akt/mTOR pathway, a central regulator of muscle growth. PKA can also inhibit protein degradation by reducing the expression and activity of components of the ubiquitin-proteasome system, which is a major pathway for protein breakdown in muscle.
Quantitative Data (from Analogue Compounds)
| Compound | Animal Model | Dose | Duration | Change in Muscle Mass | Reference |
| Clenbuterol | Rat | 2 mg/kg/day | 21 days | +20-30% (gastrocnemius) | Fagan et al., 1991 |
| Salbutamol | Human | 16 mg/day | 3 weeks | +5% (quadriceps CSA) | Caruso et al., 2005 |
| Formoterol | Rat | 0.5 mg/kg/day | 28 days | +15% (tibialis anterior) | Ryall et al., 2006 |
CSA: Cross-Sectional Area
Experimental Protocols
The following are generalized experimental protocols that could be adapted to specifically investigate the anabolic effects of this compound.
In Vivo Animal Studies
-
Animal Model: Male Wistar rats (8-10 weeks old) are a common model for studying muscle hypertrophy.
-
Acclimatization: Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Administration: this compound can be administered via oral gavage, in drinking water, or through subcutaneous osmotic mini-pumps for continuous delivery. A range of doses should be tested to determine the optimal anabolic effect.
-
Experimental Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., clenbuterol)
-
-
Duration: A typical study duration to observe significant muscle hypertrophy is 3-4 weeks.
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed.
-
Fiber Size Analysis: Muscle cross-sections are stained (e.g., with H&E or for specific myosin heavy chain isoforms) and fiber cross-sectional area is measured using microscopy and image analysis software.
-
Protein Content: Total protein content of muscle tissue is determined using methods like the Bradford or BCA assay.
-
Gene Expression Analysis: RNA is extracted from muscle tissue and the expression of genes involved in anabolic and catabolic pathways (e.g., MyoD, myostatin, atrogin-1, MuRF1) is quantified using qRT-PCR.
-
Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated Akt, mTOR, S6K1) are measured to confirm pathway activation.
-
Enantiomer-Specific Considerations
Pharmacokinetic studies of mabuterol in rats have shown enantioselective differences. After oral administration of racemic mabuterol, the (R)-enantiomer exhibited a significantly higher area under the curve (AUC) and a longer half-life compared to the (S)-enantiomer. This suggests that the (S)-enantiomer is cleared more rapidly from the plasma.
However, studies on the related compound salbutamol have shown that in human skeletal muscle, the (S)-enantiomer accumulates to a much greater extent than the (R)-enantiomer. This raises the possibility that despite its faster plasma clearance, this compound could still have significant and prolonged effects within the target muscle tissue. The pharmacological activity of the (S)-enantiomer of β2-agonists is generally considered to be lower than the (R)-enantiomer. However, its potential to accumulate in muscle warrants further investigation into its specific anabolic or other effects.
Conclusion and Future Directions
While direct evidence is lacking, the structural similarity of this compound to other potent anabolic β2-adrenergic agonists strongly suggests its potential to promote skeletal muscle hypertrophy. The primary mechanism is likely the activation of the β2-adrenergic receptor and subsequent stimulation of the cAMP-PKA signaling pathway, leading to increased protein synthesis and decreased protein degradation.
Future research should focus on:
-
Directly assessing the anabolic effects of this compound in vitro and in vivo. This includes dose-response studies and direct comparisons with its (R)-enantiomer and other known anabolic agents.
-
Elucidating the precise downstream signaling pathways activated by this compound. This will help to confirm the presumed mechanism of action and identify potential targets for therapeutic intervention.
-
Investigating the enantiomer-specific pharmacokinetics and tissue distribution of mabuterol in more detail. Understanding how this compound is handled by the body, and particularly by skeletal muscle, is critical for optimizing its potential therapeutic use.
This technical guide provides a foundational understanding of the potential anabolic effects of this compound on skeletal muscle, based on the current scientific literature. It is intended to serve as a resource for researchers and drug development professionals interested in this promising class of compounds.
References
(S)-Mabuterol: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mabuterol is the (S)-enantiomer of the selective β2-adrenergic receptor agonist, Mabuterol. While the racemic form of Mabuterol has been studied for its bronchodilatory effects, specific research focusing exclusively on the discovery and development of the (S)-enantiomer is not extensively documented in publicly available literature. This guide synthesizes the available information on Mabuterol, with a particular focus on the stereoselective aspects of its pharmacology and pharmacokinetics, to provide a comprehensive technical overview for researchers and drug development professionals. The development of single-enantiomer drugs is a common strategy to optimize therapeutic outcomes by isolating the pharmacologically active isomer and reducing potential side effects associated with the other enantiomer.
Introduction to Mabuterol and Stereoisomerism
Mabuterol is a selective β2-adrenoreceptor agonist, structurally related to clenbuterol, that has been investigated for its potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Like many β2-agonists, Mabuterol possesses a chiral center, leading to the existence of two enantiomers: (R)-Mabuterol and this compound.
The pharmacological activity of chiral drugs often resides in one of the enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[2] For many β2-agonists, the (R)-enantiomer is the eutomer responsible for the desired bronchodilatory effects.[2] This understanding has driven the development of single-enantiomer β2-agonist formulations, such as Levalbuterol ((R)-Albuterol), to improve their therapeutic index. While specific studies on the differential effects of this compound are limited, the principles of stereoselectivity in β2-agonist action provide a strong rationale for investigating its individual properties.
Synthesis and Chiral Separation
The synthesis of racemic Mabuterol has been described in the literature.[3][4] A common route involves the halogenation of 2-(Trifluoromethyl)aniline, followed by a series of reactions to build the ethanolamine side chain.
While specific methods for the enantioselective synthesis or resolution of this compound are not detailed in the available search results, the separation of enantiomers is a critical step in the development of single-isomer drugs. Common techniques for chiral separation include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. A study on the enantioselective pharmacokinetics of mabuterol in rats employed a chiral HPLC method with a Chirobiotic V column for the separation of the enantiomers.
-
Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
-
Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.
Preclinical Pharmacology
Mechanism of Action and Signaling Pathway
As a β2-adrenergic receptor agonist, the primary mechanism of action of Mabuterol involves the activation of β2-adrenoceptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, as depicted in the diagram below.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of (S)-Mabuterol
Introduction
Mabuterol is a selective β2-adrenergic receptor agonist, and like many chiral drugs, its stereoisomers can exhibit different pharmacological properties.[1][2][3] (S)-Mabuterol is one of the enantiomers of Mabuterol.[4] In vitro studies are crucial to delineate the specific activity of the (S)-enantiomer at the β2-adrenergic receptor and its downstream effects. These studies typically involve receptor binding assays to determine affinity and functional assays to measure potency and efficacy, often by quantifying second messenger production like cyclic AMP (cAMP).[5]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of β2-adrenergic receptor agonists.
Experimental Protocols
1. Cell Culture
The choice of cell line is critical for studying the effects of this compound. An appropriate cell line should endogenously express the β2-adrenergic receptor or be engineered to do so.
-
Recommended Cell Lines:
-
BEAS-2B: A human bronchial epithelial cell line that endogenously expresses β2-adrenergic receptors.
-
HEK293-β2AR: Human Embryonic Kidney 293 cells stably transfected with the human β2-adrenergic receptor gene. This provides a high-density receptor system ideal for binding and signaling assays.
-
CHO-K1-β2AR: Chinese Hamster Ovary cells are also commonly used for transfected receptor studies.
-
-
General Cell Culture Protocol:
-
Media Preparation: Culture cells in appropriate media as recommended by the supplier (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash with Phosphate Buffered Saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.
-
Cell Line Maintenance: Regularly verify cell line identity and test for mycoplasma contamination.
-
2. β2-Adrenergic Receptor Binding Assay
This protocol determines the affinity (Ki) of this compound for the β2-adrenergic receptor through competitive binding with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line expressing the β2-adrenergic receptor.
-
Radioligand: [3H]-CGP 12177 (a common antagonist for β-adrenergic receptors).
-
Non-labeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Membrane Preparation: Homogenize cultured cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
25 µL of [3H]-CGP 12177 at a final concentration near its Kd.
-
25 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
3. cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cAMP, a downstream second messenger of β2-adrenergic receptor activation.
-
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
This compound.
-
Forskolin (a positive control that directly activates adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with a stimulation buffer (e.g., HBSS) containing IBMX and incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (negative control) and a forskolin control (positive control).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Fit the curve using a sigmoidal dose-response model to determine the EC50 (potency) and the maximum response (efficacy).
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| This compound | β2-Adrenergic | HEK293-β2AR | [3H]-CGP 12177 | Data to be determined |
| Propranolol (Control) | β2-Adrenergic | HEK293-β2AR | [3H]-CGP 12177 | Reference Value |
Table 2: Functional Potency and Efficacy of this compound
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | BEAS-2B | EC50 (nM) | Data to be determined |
| This compound | cAMP Accumulation | BEAS-2B | Emax (% of Isoproterenol) | Data to be determined |
| Isoproterenol (Control) | cAMP Accumulation | BEAS-2B | EC50 (nM) | Reference Value |
Mandatory Visualization
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: β2-Adrenergic receptor signaling pathway activated by this compound.
References
- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Dosing and Administration of (S)-Mabuterol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mabuterol is the (S)-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist. Enantiomers of chiral drugs can exhibit different pharmacological, pharmacokinetic, and toxicological properties. While much of the existing in vivo research has been conducted on racemic (dl)-Mabuterol, understanding the specific properties of the (S)-enantiomer is crucial for drug development. These application notes provide a summary of available data and protocols for the in vivo administration of this compound in animal models, primarily based on pharmacokinetic studies of the enantiomers and pharmacological studies of the racemate.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
The following data were obtained after a single oral (intragastric) administration of racemic Mabuterol at a dose of 10 mg/kg to Wistar rats.[1]
| Parameter | Value (Mean) | Units |
| Cmax (Maximum Plasma Concentration) | 277.9 | ng/mL |
| tmax (Time to Maximum Concentration) | 5.7 | h |
| AUC(0-∞) (Area Under the Curve) | 4,446.1 | ng·h/mL |
| t1/2 (Elimination Half-life) | 9.6 | h |
Table 2: Recommended Administration Routes and Volumes for Rodents
The following are general guidelines for common administration routes in mice and rats. The appropriate volume and needle size should be selected based on the specific animal's size and the experimental requirements.
| Route | Mouse Volume | Rat Volume | Needle Gauge |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 |
| Subcutaneous (SC) | < 2-3 mL | < 5-10 mL | 25-27 |
| Oral (PO) - Gavage | < 1 mL | < 5 mL | 20-22 (gavage needle) |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies
This protocol is adapted from a study on the enantioselective pharmacokinetics of Mabuterol.[1]
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Wistar rats (male, specific weight range, e.g., 200-250 g)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated based on the target dose and the volume to be administered (typically 1-2 mL for rats).
-
Dosing: Administer the this compound suspension to the rats via oral gavage. A common dose for racemic Mabuterol in pharmacokinetic studies is 10 mg/kg.[1] A similar dose for the pure enantiomer could be a starting point for dose-finding studies.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as chiral HPLC.
Protocol 2: Intravenous Administration of this compound in Mice for Acute Efficacy Studies
This is a general protocol for assessing the acute effects of a β2-agonist. Specifics will depend on the efficacy model (e.g., bronchoprotection).
Objective: To evaluate the acute efficacy of intravenously administered this compound in a relevant mouse model.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., saline)
-
Mice (species and strain relevant to the disease model)
-
Restrainers for intravenous injection
-
Syringes and needles (e.g., 27-30 gauge)
-
Equipment for efficacy measurement (e.g., whole-body plethysmography for bronchoconstriction)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing and laboratory conditions.
-
Dose Preparation: Dissolve this compound in the sterile vehicle. Ensure complete dissolution and filter sterilize if necessary.
-
Dosing: Administer the this compound solution via the lateral tail vein. The volume should not exceed 0.2 mL for an adult mouse. Doses for racemic Mabuterol in bronchodilation studies in guinea pigs have been in the µg/kg range and can serve as a starting point for dose-ranging studies.
-
Efficacy Assessment: At a predetermined time post-injection (e.g., 5-15 minutes for acute effects), perform the efficacy measurement. For example, in a bronchoconstriction model, this would involve challenging the animal with a bronchoconstrictor agent and measuring the protective effect of this compound.
-
Data Analysis: Compare the response in the this compound-treated group to a vehicle-treated control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.
References
Application Notes and Protocols for (S)-Mabuterol-Induced cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mabuterol is the pharmacologically active enantiomer of Mabuterol, a selective beta-2 adrenergic receptor agonist.[1] Activation of the beta-2 adrenergic receptor, a Gs protein-coupled receptor (GPCR), triggers a signaling cascade that results in the accumulation of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] Monitoring the intracellular concentration of cAMP is a critical method for characterizing the potency and efficacy of beta-2 adrenergic receptor agonists like this compound.[4] This document provides a detailed protocol for a cAMP accumulation assay using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based method, a common and robust platform for such studies.[5]
Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor
Upon binding of this compound to the beta-2 adrenergic receptor, a conformational change in the receptor activates the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.
This compound signaling pathway.
Experimental Protocol: TR-FRET cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format, such as the LANCE® Ultra cAMP Kit, where cellular cAMP competes with a fluorescently labeled cAMP tracer for binding to a specific antibody. An increase in intracellular cAMP results in a decrease in the TR-FRET signal.
Materials:
-
CHO-K1 cells stably expressing the human beta-2 adrenergic receptor (or other suitable cell line)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Isoproterenol (as a reference agonist)
-
3-isobutyl-1-methylxanthine (IBMX)
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from Revvity)
-
White, low-volume 384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing the beta-2 adrenergic receptor in appropriate media and conditions.
-
On the day of the assay, harvest cells and resuspend them in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). The inclusion of the phosphodiesterase inhibitor IBMX is crucial to prevent the degradation of cAMP.
-
Dispense cells into a 384-well plate at an optimized density (e.g., 2,500-5,000 cells/well).
-
-
Compound Preparation and Stimulation:
-
Prepare a serial dilution of this compound and the reference agonist, isoproterenol, in stimulation buffer.
-
Add the diluted compounds to the cells in the 384-well plate.
-
Include a vehicle control (stimulation buffer without agonist).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the TR-FRET cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided detection buffer.
-
Add the detection reagents to each well of the 384-well plate. This step also lyses the cells, releasing the intracellular cAMP.
-
Incubate the plate at room temperature for 1 hour to allow the assay components to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
The ratio of the acceptor to donor emission is calculated and used for data analysis.
-
Experimental workflow for the cAMP accumulation assay.
Data Presentation and Analysis
The raw data (TR-FRET ratios) are typically normalized to the response of a positive control (e.g., a high concentration of isoproterenol) and a negative control (vehicle). The normalized data are then plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve. From this curve, the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined.
Note: While a specific EC50 value for this compound in a cAMP accumulation assay was not found in the reviewed literature, the following table presents representative data for other beta-2 adrenergic agonists to illustrate the expected results. The EC50 for this compound is expected to be in the nanomolar to low micromolar range.
| Compound | Cell Line | EC50 (cAMP Accumulation) |
| Isoproterenol | Human Airway Smooth Muscle | 0.08 µM |
| Salbutamol | Human Airway Smooth Muscle | 0.6 µM |
| Terbutaline | Human Airway Smooth Muscle | 2.3 µM |
| Salmeterol | Human Airway Smooth Muscle | 0.0012 µM |
Conclusion
The TR-FRET-based cAMP accumulation assay is a robust and sensitive method for characterizing the pharmacology of this compound at the beta-2 adrenergic receptor. This protocol provides a detailed framework for conducting such an assay, from cell preparation to data analysis. The resulting quantitative data, particularly the EC50 value, is essential for understanding the potency of this compound and for its further development as a therapeutic agent.
References
- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A macromolecular complex of β2 adrenergic receptor, CFTR, and ezrin/radixin/moesin-binding phosphoprotein 50 is regulated by PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
Application Note: Chiral HPLC Method for the Quantification of (S)-Mabuterol
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (S)-Mabuterol in biological matrices. The described protocol utilizes a chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers of Mabuterol, enabling accurate quantification of the (S)-isomer. This method is particularly relevant for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations where the stereospecific action of Mabuterol is of interest. The protocol includes detailed steps for sample preparation, instrument setup, and method validation.
Introduction
Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties. Like many pharmaceuticals, it is a chiral compound, existing as two enantiomers, (R)-Mabuterol and this compound. The pharmacological activity of these enantiomers can differ significantly, with one enantiomer often being responsible for the therapeutic effects while the other may be less active or contribute to side effects. Therefore, the ability to separate and quantify the individual enantiomers is crucial for understanding its pharmacokinetic and pharmacodynamic profile. This application note provides a detailed HPLC method for the specific quantification of this compound.
Experimental
Materials and Reagents
-
This compound and (R)-Mabuterol reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Formic acid
-
Ammonium acetate
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
β-Glucuronidase (for urine samples)
Instrumentation
A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector or Mass Spectrometer
Chromatographic Conditions
A sequential achiral and chiral HPLC approach can be employed for complex matrices like plasma to first separate Mabuterol from endogenous substances before chiral separation.[1][2] For simpler matrices or as the second stage of the sequential method, the following chiral separation conditions are recommended:
| Parameter | Condition |
| Column | Chirobiotic V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 242 nm or MS/MS |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 500 µL of plasma sample, add 1 mL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Sample Preparation (from Urine)
For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.
-
Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase and 5 mL of 0.05 M acetate buffer (pH 5.2). Incubate overnight at 37°C.
-
pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 6.7.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte with 5 mL of methanol containing 10% acetic acid.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described for plasma samples.
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Results |
| Linearity | R² > 0.99 over the concentration range |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD) | < 15% for both intra-day and inter-day precision |
| Limit of Detection (LOD) | Dependent on detector, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Dependent on detector, typically in the low ng/mL range |
Data Presentation
The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas on the calibration curve.
| Sample ID | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 | ||
| Standard 2 | ||
| ... | ||
| Sample 1 | ||
| Sample 2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC method components.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the enantioselective quantification of this compound. The use of a chiral stationary phase is effective in resolving the enantiomers, and the detailed sample preparation protocols are suitable for biological matrices. This application note serves as a comprehensive guide for researchers and analysts in the fields of pharmaceutical analysis, pharmacokinetics, and drug development.
References
Application Notes and Protocols for Studying (S)-Mabuterol Effects on Primary Bronchial Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects. As with many chiral drugs, its enantiomers can exhibit different pharmacological profiles. This document provides detailed application notes and protocols for investigating the effects of the (S)-enantiomer of Mabuterol on primary human bronchial smooth muscle cells (hBSMCs). Due to the limited direct research on (S)-Mabuterol, these guidelines are largely based on studies of the structurally similar and well-researched (S)-albuterol, which has been shown to possess distinct, and sometimes paradoxical, pro-inflammatory and pro-constrictory properties in hBSMCs.[1][2] These protocols will enable researchers to culture primary hBSMCs and assess the impact of this compound on key cellular signaling pathways, intracellular calcium levels, and cell proliferation.
Data Presentation
The following tables summarize quantitative data extrapolated from studies on the closely related compound, (S)-albuterol, in primary human bronchial smooth muscle cells. This data serves as a reference point for designing experiments with this compound.
Table 1: Effects of Albuterol Enantiomers on hBSMC Proliferation
| Compound | Concentration | Effect on Proliferation | Assay Method | Reference |
| (S)-Albuterol | Various | Stimulated cell proliferation | [3H]-thymidine incorporation | [1] |
| (R)-Albuterol (Levalbuterol) | Various | Inhibited cell proliferation | [3H]-thymidine incorporation | [1] |
| Racemic Albuterol | Various | Inhibited cell proliferation | [3H]-thymidine incorporation | [1] |
Table 2: Signaling Effects of (S)-Albuterol in hBSMCs
| Parameter Measured | Treatment | Duration | Observation | Reference |
| Gαi-1 Protein Expression & Activity | (S)-Albuterol | 8 hours | Significant increase | |
| Gs Protein Expression | (S)-Albuterol | 8 hours | Decrease in expression | |
| Intracellular Calcium ([Ca2+]i) | (S)-Albuterol (after methacholine stimulation) | 24 hours | Significant increase | |
| PI3 Kinase Activity | (S)-Albuterol | - | Significant activation | |
| NF-κB Activity | (S)-Albuterol | - | Significant activation |
Signaling Pathways
The effects of β2-adrenergic agonists on bronchial smooth muscle cells are complex. While the (R)-enantiomer typically mediates bronchodilation through the canonical Gs-cAMP pathway, the (S)-enantiomer may activate alternative, pro-inflammatory pathways.
Experimental Workflow
A typical workflow for assessing the effects of this compound on primary hBSMCs involves several key stages, from cell culture to data analysis.
Experimental Protocols
1. Culture of Primary Human Bronchial Smooth Muscle Cells (hBSMCs)
This protocol outlines the basic steps for culturing primary hBSMCs, which are available from several commercial vendors. Always follow the specific instructions provided by the supplier.
-
Materials:
-
Cryopreserved primary hBSMCs
-
Smooth Muscle Cell Growth Medium (supplemented)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
T-75 culture flasks, coated with an appropriate extracellular matrix if required by the supplier.
-
Water bath, 37°C
-
Humidified incubator, 37°C, 5% CO2
-
Laminar flow hood
-
-
Protocol:
-
Thawing Cells:
-
Pre-warm the complete growth medium to 37°C.
-
Rapidly thaw the cryovial of hBSMCs in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a T-75 flask and place in a 37°C, 5% CO2 incubator.
-
-
Cell Maintenance:
-
Change the growth medium every 2-3 days.
-
Monitor cell confluence daily. Cells should be passaged when they reach 80-90% confluence to avoid contact inhibition.
-
-
Passaging Cells:
-
Aspirate the medium and wash the cell monolayer with PBS.
-
Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the pellet in fresh growth medium and seed into new flasks at a density of 5,000-10,000 cells/cm².
-
-
2. cAMP Assay
This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay format. Specific reagents and steps may vary depending on the commercial kit used.
-
Materials:
-
hBSMCs cultured in 96-well plates
-
This compound and other compounds (e.g., forskolin as a positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., chemiluminescent, fluorescent, or colorimetric)
-
Microplate reader
-
-
Protocol:
-
Seed hBSMCs in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 24 hours if required.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add various concentrations of this compound or control compounds to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Aspirate the medium and lyse the cells according to the kit manufacturer's instructions.
-
Perform the cAMP competitive binding assay as per the kit protocol. This typically involves incubating the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.
-
Read the signal (luminescence, fluorescence, or absorbance) on a microplate reader.
-
Calculate cAMP concentrations based on a standard curve generated with known amounts of cAMP.
-
3. Intracellular Calcium ([Ca2+]i) Measurement
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.
-
Materials:
-
hBSMCs cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound and other stimuli (e.g., methacholine, histamine)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
-
-
Protocol:
-
Grow hBSMCs to 70-80% confluence on coverslips or in appropriate plates.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Add this compound or other compounds and continuously record the fluorescence changes.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
4. Cell Proliferation Assay (WST-1)
This protocol uses the WST-1 reagent to measure cell proliferation, which is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
hBSMCs
-
96-well tissue culture plates
-
Growth medium with a low serum concentration (e.g., 0.5% FBS)
-
This compound and mitogenic stimuli (e.g., PDGF, 5% FBS)
-
WST-1 cell proliferation reagent
-
Microplate reader (420-480 nm absorbance)
-
-
Protocol:
-
Seed hBSMCs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach and grow for 24 hours.
-
Synchronize the cells by serum-starving in low-serum medium for 24-48 hours.
-
Replace the medium with low-serum medium containing various concentrations of this compound, with or without a mitogenic stimulus.
-
Incubate for 24-72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, until a significant color change is observed.
-
Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at ~440 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
References
Investigating the Anabolic Potential of (S)-Mabuterol In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mabuterol, a chiral β2-adrenergic agonist, is structurally related to compounds known for their significant anabolic effects on skeletal muscle. While primarily investigated as a bronchodilator, its potential to promote muscle growth warrants dedicated in vivo investigation. This document provides a comprehensive guide for researchers to design and execute preclinical studies evaluating the anabolic properties of this compound. It outlines detailed protocols for assessing muscle hypertrophy, protein synthesis, and the underlying molecular signaling pathways in rodent models.
Introduction to this compound and Anabolic Effects
Beta-2 adrenergic receptor (β2-AR) agonists are a class of compounds known to induce skeletal muscle hypertrophy by increasing protein synthesis and reducing protein degradation.[1][2] Well-studied examples like Clenbuterol and Salbutamol have demonstrated significant increases in muscle mass and fiber size in various animal models.[3][4][5] Mabuterol is structurally similar to these β2-agonists, suggesting it may share a similar anabolic potential. The (S)-enantiomer of β2-agonists is typically the more active form. Investigating the specific anabolic effects of this compound is crucial for understanding its therapeutic potential for muscle-wasting conditions and for detecting its potential misuse in performance enhancement.
The primary mechanism of action for β2-AR-mediated anabolism involves the activation of downstream signaling cascades, most notably the cAMP-PKA and PI3K/Akt/mTOR pathways. Activation of these pathways leads to an upregulation of protein synthesis machinery and an inhibition of proteolytic systems.
Key Signaling Pathways for Anabolic Effects
The anabolic effects of this compound are hypothesized to be mediated through the activation of the β2-adrenergic receptor, initiating a cascade of intracellular signaling events that culminate in increased muscle protein accretion. Two primary pathways are of interest:
-
Gαs-cAMP-PKA Pathway: Binding of this compound to the β2-AR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can modulate the activity of various downstream targets to promote protein synthesis and inhibit protein degradation.
-
PI3K/Akt/mTOR Pathway: Evidence suggests that β2-AR activation can also signal through a Gβγ-PI3K-dependent mechanism, leading to the activation of Akt and the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth and protein synthesis, exerting its effects through downstream targets like p70S6K and 4E-BP1.
References
- 1. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Muscle Hypertrophy in a Newly Developed Resistance Exercise Model for Rats [frontiersin.org]
- 4. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Muscle Hypertrophy Pathways with (S)-Mabuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mabuterol is a chiral β2-adrenergic receptor agonist. β2-adrenergic agonists are a class of compounds known to induce skeletal muscle hypertrophy, making them valuable tools for studying the underlying molecular pathways of muscle growth.[1][2][3][4] While specific research on this compound's hypertrophic effects is limited, its structural similarity to other well-characterized β2-agonists like clenbuterol and salbutamol suggests it likely operates through similar mechanisms.[5] These compounds primarily stimulate the β2-adrenergic receptors in skeletal muscle, initiating a signaling cascade that leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in an increase in muscle fiber size.
This document provides detailed application notes and protocols for utilizing this compound to study muscle hypertrophy. The methodologies and data presented are largely based on studies of other potent β2-agonists and should be adapted and optimized for this compound.
Mechanism of Action: β2-Adrenergic Signaling in Muscle Hypertrophy
This compound is expected to bind to β2-adrenergic receptors on the surface of skeletal muscle cells. This binding activates a G-protein-coupled signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA can influence muscle protein synthesis and degradation through various downstream effectors.
Furthermore, β2-agonist signaling can cross-talk with other critical growth pathways, such as the Akt/mTOR pathway, which is a central regulator of muscle hypertrophy. Activation of this pathway promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Some evidence also suggests that β2-agonists can inhibit muscle protein breakdown by downregulating the expression of key atrophy-related genes (atrogenes) like MuRF-1 and Atrogin-1.
Caption: Signaling pathway of this compound induced muscle hypertrophy.
Data Presentation: Hypertrophic Effects of β2-Adrenergic Agonists
The following tables summarize quantitative data from studies on various β2-agonists. These values provide a reference range for designing experiments with this compound.
Table 1: In Vivo Hypertrophic Effects of β2-Agonists in Rodent Models
| Compound | Dose | Administration Route | Duration | Animal Model | Key Findings | Reference |
| Clenbuterol | 1.5 mg/kg/day | Subcutaneous | 14 days | Male Lewis Rats | Significant increase in quadriceps muscle mass. | |
| Clenbuterol | 1.0 mg/kg/day | Oral | 10 days | Rats | Increased mass of fast-twitch (EDL) muscle. | |
| Salbutamol | 16 mg/day (oral equivalent) | Oral | 11 weeks | Young Men | Augmented hypertrophy of MHCIIa fibers during resistance training. | |
| Formoterol | 1-2000 µg/kg/day | Intraperitoneal | 4 weeks | Rats | Dose-dependent increase in EDL and soleus muscle mass. | |
| Salmeterol | 1-2000 µg/kg/day | Intraperitoneal | 4 weeks | Rats | Dose-dependent increase in EDL and soleus muscle mass. | |
| Terbutaline | 4 mg/day (inhaled equivalent) | Inhaled | 4 weeks | Young Men | ~1 kg increase in lean body mass. |
Table 2: In Vitro Effects of β2-Agonists on Muscle Cells
| Compound | Concentration | Cell Line | Duration | Key Findings | Reference |
| Clenbuterol, Salbutamol, Salmeterol, Formoterol | 10⁻⁶ M | C2C12 myotubes | - | No significant modulation of hypertrophy markers (myogenin, MyHCs). Clenbuterol downregulated atrophy genes. | |
| Clenbuterol | 10⁻⁶ M | C2C12 myoblasts | 5 days | Increased cell density and myotube formation. | |
| Salbutamol | 10⁻⁶ M | C2C12 myoblasts | 5 days | Increased cell density and myotube formation. |
Experimental Protocols
Note: As there is a lack of specific published protocols for this compound, the following are generalized protocols based on extensive research on other β2-agonists. It is crucial to perform dose-response and time-course studies to determine the optimal conditions for this compound.
In Vitro Model: C2C12 Myotube Hypertrophy Assay
The C2C12 cell line is a well-established model for studying myogenesis and muscle hypertrophy.
1. Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Phosphate Buffered Saline (PBS)
-
Reagents for immunofluorescence (e.g., anti-myosin heavy chain antibody, DAPI)
-
Reagents for Western blotting (e.g., antibodies against p-Akt, p-mTOR, p-S6K)
-
Reagents for RT-qPCR (e.g., primers for Igf1, mTOR, MuRF1, Atrogin-1)
2. Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach 80-90% confluency within 2-3 days.
-
Differentiation: Once confluent, aspirate the GM and replace it with DM to induce myoblast fusion into myotubes. Culture for 4-5 days, replacing the DM every 48 hours.
-
Treatment: Prepare serial dilutions of this compound in DM. A starting range could be 10⁻⁹ M to 10⁻⁵ M, based on other β2-agonists. Treat the differentiated myotubes for 24-72 hours. Include a vehicle control.
-
Assessment of Hypertrophy:
-
Morphological Analysis: Fix the cells and perform immunofluorescence for myosin heavy chain to visualize myotubes. Capture images and measure the diameter of at least 50 myotubes per condition using software like ImageJ. An increase in myotube diameter indicates hypertrophy.
-
Biochemical Analysis: Lyse the cells to extract protein. Perform Western blotting to analyze the phosphorylation status of key signaling proteins in the Akt/mTOR pathway.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of genes involved in muscle growth and atrophy.
-
Caption: General workflow for in vitro studies of this compound.
In Vivo Model: Rodent Muscle Hypertrophy Study
Animal models are essential for confirming the in vivo efficacy of hypertrophic agents.
1. Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for administration (e.g., saline)
-
Method of administration (e.g., oral gavage needles, osmotic mini-pumps)
-
Anesthetics
-
Equipment for tissue collection and analysis (e.g., calipers, microtome, -80°C freezer)
2. Protocol:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment groups. Based on data from other β2-agonists, a starting dose range for this compound could be 0.1-2.0 mg/kg/day. Administer daily for 2-4 weeks via a consistent method (e.g., oral gavage).
-
Monitoring: Monitor body weight and general health daily.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., tibialis anterior, extensor digitorum longus (EDL), soleus, and gastrocnemius). Weigh the muscles immediately.
-
Analysis:
-
Muscle Mass: Compare the wet weight of dissected muscles between groups. Normalize to body weight.
-
Histology: Freeze a portion of the muscle in isopentane cooled by liquid nitrogen. Cut cross-sections and perform H&E staining to measure muscle fiber cross-sectional area (CSA).
-
Biochemical and Gene Expression Analysis: Flash-freeze another portion of the muscle in liquid nitrogen and store at -80°C for later protein and RNA extraction, as described in the in vitro protocol.
-
Caption: General workflow for in vivo studies of this compound.
Conclusion
This compound, as a β2-adrenergic agonist, holds potential as a pharmacological tool to investigate the molecular pathways governing skeletal muscle hypertrophy. The protocols and data provided herein, derived from studies on analogous compounds, offer a robust starting point for researchers. Rigorous dose-response and time-course experiments will be essential to elucidate the specific hypertrophic properties of this compound and to validate its utility in the study of muscle growth and the development of potential therapeutics for muscle wasting conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Mabuterol Concentration for In Vitro Experiments
Welcome to the technical support center for the use of (S)-Mabuterol in in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective β2-adrenergic receptor (β2-AR) agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that mediates various downstream cellular responses.[3][4][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
While the optimal concentration of this compound should be determined empirically for each specific cell line and assay, a good starting point can be inferred from the effective concentrations of other well-characterized β2-AR agonists. Based on available data for compounds like isoproterenol and salbutamol, a concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is the salt form and generally exhibits better solubility in aqueous solutions. For compounds with limited aqueous solubility, Dimethyl sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions. It is crucial to ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without the drug) in your experiments.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line suitability: The cell line may not express sufficient levels of the β2-adrenergic receptor. 3. Compound degradation: The this compound stock solution or working solution may have degraded. 4. Receptor desensitization/downregulation: Prolonged exposure or high concentrations of the agonist can lead to a reduced cellular response. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). 2. Confirm β2-AR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express functional β2-ARs (e.g., BEAS-2B, A549, or CHO-K1 cells stably expressing the receptor). 3. Prepare fresh working solutions from a new stock aliquot for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 4. For longer-term experiments, consider using lower concentrations or intermittent dosing to minimize receptor desensitization. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Compound precipitation: The compound may be precipitating out of solution at higher concentrations, especially when diluting a DMSO stock into aqueous media. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Visually inspect for any precipitation after dilution. If precipitation occurs, try preparing a lower concentration stock solution or using a different solvent if compatible. |
| Unexpected or off-target effects | 1. Non-selective receptor binding: At very high concentrations, this compound might interact with other adrenergic receptor subtypes. 2. Activation of non-canonical signaling pathways: β2-ARs can couple to other G-proteins like Gi, or signal through β-arrestin-dependent pathways, leading to different downstream effects than the canonical cAMP pathway. | 1. Use a concentration range that is as close to the EC50 as possible to maintain selectivity. 2. Investigate the involvement of other signaling pathways by using specific inhibitors (e.g., pertussis toxin for Gi-coupled pathways) or by measuring different downstream readouts. |
Data Presentation
Table 1: Experimentally Determined EC50 Values for Common β2-Adrenergic Agonists in Various Cell Lines
This table provides reference EC50 values for commonly used β2-AR agonists. These values can help in designing the initial concentration range for this compound experiments. The EC50 is the concentration of an agonist that gives half of the maximal response.
| Agonist | Cell Line | Assay | EC50 |
| Isoproterenol | BEAS-2B | cAMP Generation | ~4-fold increase from baseline with 10 µM pretreatment |
| Isoproterenol | Cultured Human Airway Smooth Muscle | cAMP Formation | 0.08 µM |
| Salbutamol | Cultured Human Airway Smooth Muscle | cAMP Formation | 0.6 µM |
| Isoproterenol | Mouse Testicular Interstitial Cells | Androgen Release | ~1 nM |
| Salbutamol | Mouse Testicular Interstitial Cells | Androgen Release | ~9 nM |
| Epinephrine | HEK293 (endogenous β2AR) | ERK1/2 Activation | 5 to 6 nM |
| Epinephrine | HEK293 (overexpressing β2AR) | ERK1/2 Activation | 20 to 60 pM |
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., BEAS-2B, A549, or a stably transfected cell line)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere and grow (typically overnight).
-
Cell Starvation (Optional): For some cell types, serum-starving the cells for a few hours before the assay can reduce basal cAMP levels.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of cAMP, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Stimulation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free media containing the PDE inhibitor). Add the different concentrations of this compound to the wells. Include a vehicle control (buffer with no agonist) and a positive control (e.g., a known β2-AR agonist like isoproterenol or forskolin, which directly activates adenylyl cyclase).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Follow the manufacturer's instructions for the specific cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 value.
Mandatory Visualizations
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
References
- 1. GSRS [precision.fda.gov]
- 2. medkoo.com [medkoo.com]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (S)-Mabuterol for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (S)-Mabuterol in cell culture media, with a primary focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (S)-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the cell surface. This activation typically leads to a signaling cascade involving Gs proteins, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][2][3][4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower concentrations may be necessary.
Troubleshooting Guide: this compound Solubility in Cell Culture Media
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a high-concentration stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated organic stock solution is rapidly diluted into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) culture media. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.
-
Consider the Hydrochloride Salt: If you are using the free base form of this compound, consider using this compound hydrochloride. Salt forms of compounds often exhibit improved aqueous solubility.
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My cell culture media containing this compound appeared clear initially, but after a few hours or a day in the incubator, I noticed a fine precipitate or cloudiness. What is happening?
Answer: Delayed precipitation can occur due to several factors related to the dynamic environment of the cell culture incubator.
Solutions:
-
Media Component Interaction: this compound may be interacting with components in your specific cell culture medium (e.g., salts, proteins in serum) over time, forming less soluble complexes. If possible, try a different basal medium formulation to see if the issue persists.
-
Temperature and pH Shifts: Although incubators are controlled, minor fluctuations in temperature can occur. More significantly, cellular metabolism can lead to changes in the local pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Ensure your incubator is properly calibrated and that the medium is adequately buffered.
-
Media Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and use appropriate culture vessels to minimize evaporation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL |
| DMF (Dimethylformamide) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Water / Aqueous Buffers | Limited |
Note: The aqueous solubility of this compound is not well-documented quantitatively. It is recommended to experimentally determine the maximum soluble concentration in your specific cell culture medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~310.75 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 3.11 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
Methodology:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control with the same final DMSO concentration.
-
Gently mix each dilution thoroughly.
-
Visually inspect each dilution for any signs of immediate precipitation (cloudiness, crystals).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the solutions at various time points (e.g., 1, 4, 12, and 24 hours) for any signs of delayed precipitation.
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions for cell culture.
Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mabuterol | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Mabuterol hydrochloride | C13H19Cl2F3N2O | CID 71587359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving sensitivity of (S)-Mabuterol detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of (S)-Mabuterol in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The most common methods for detecting this compound include immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), and chromatographic techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Q2: What are the typical biological samples used for this compound detection?
A2: this compound is most commonly analyzed in urine and blood (plasma or serum).[1][2] Urine is often preferred for routine monitoring due to less invasive collection and typically higher concentrations of the analyte and its metabolites. Plasma or serum samples are valuable for pharmacokinetic and pharmacodynamic studies.
Q3: What is the mechanism of action of this compound?
A3: this compound is a β2-adrenergic agonist. It acts by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3][4] This binding initiates a signaling cascade involving Gs proteins and adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels ultimately result in the relaxation of airway smooth muscle, leading to bronchodilation.
Troubleshooting Guides
Immunoassay Troubleshooting
Issue 1: Low or No Signal in ELISA
-
Possible Cause: Inadequate antibody concentration.
-
Troubleshooting Tip: Optimize the concentration of the primary and/or secondary antibody. Perform a titration experiment to determine the optimal antibody dilution.
-
-
Possible Cause: Inactive enzyme conjugate.
-
Troubleshooting Tip: Ensure the enzyme conjugate has been stored correctly and has not expired. Use a new vial of conjugate to confirm its activity.
-
-
Possible Cause: Insufficient incubation time or incorrect temperature.
-
Troubleshooting Tip: Review the protocol for the recommended incubation times and temperatures. Ensure consistent timing and temperature control across all wells and plates.
-
-
Possible Cause: Problems with the substrate.
-
Troubleshooting Tip: Ensure the substrate has been prepared correctly and is not expired. Allow the substrate to reach room temperature before use.
-
Issue 2: High Background in ELISA
-
Possible Cause: Insufficient blocking.
-
Troubleshooting Tip: Increase the concentration of the blocking agent or the blocking incubation time. Consider trying a different blocking buffer.
-
-
Possible Cause: Inadequate washing.
-
Troubleshooting Tip: Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of the wash buffer between steps.
-
-
Possible Cause: Cross-reactivity of the antibody.
-
Troubleshooting Tip: Verify the specificity of the primary antibody. If cross-reactivity with other sample components is suspected, consider a sample cleanup step prior to the ELISA.
-
Issue 3: Poor Reproducibility in Immunoassays
-
Possible Cause: Inconsistent pipetting.
-
Troubleshooting Tip: Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents.
-
-
Possible Cause: Temperature gradients across the plate.
-
Troubleshooting Tip: Ensure the entire plate is at a uniform temperature during incubation steps. Avoid stacking plates.
-
-
Possible Cause: Edge effects.
-
Troubleshooting Tip: Avoid using the outer wells of the plate if edge effects are suspected. Fill the outer wells with buffer or a blank sample.
-
LC-MS/MS Troubleshooting
Issue 1: Low Sensitivity/Poor Signal Intensity
-
Possible Cause: Suboptimal ionization source parameters.
-
Troubleshooting Tip: Optimize the ion source parameters, such as gas flows, temperature, and voltages, to maximize the production and transmission of this compound ions.
-
-
Possible Cause: Matrix effects causing ion suppression.
-
Troubleshooting Tip: Improve the sample preparation procedure to remove interfering matrix components. This can be achieved through more effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Using a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for matrix effects.
-
-
Possible Cause: Inefficient chromatographic separation.
-
Troubleshooting Tip: Optimize the HPLC method, including the column, mobile phase composition, and gradient profile, to improve peak shape and resolution. The use of Ultra-Performance Liquid Chromatography (UPLC) can significantly enhance sensitivity.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition.
-
Troubleshooting Tip: Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase before use.
-
-
Possible Cause: Column degradation.
-
Troubleshooting Tip: Use a guard column to protect the analytical column. If retention time shifts persist, replace the analytical column.
-
-
Possible Cause: Fluctuations in column temperature.
-
Troubleshooting Tip: Use a column oven to maintain a constant and uniform column temperature.
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase or LC system.
-
Troubleshooting Tip: Use high-purity solvents and additives for mobile phase preparation. Flush the LC system thoroughly.
-
-
Possible Cause: Carryover from previous injections.
-
Troubleshooting Tip: Optimize the wash solvent and increase the wash volume between injections. Inject a blank sample to check for carryover.
-
-
Possible Cause: Incomplete sample cleanup.
-
Troubleshooting Tip: Re-evaluate and optimize the sample preparation method to remove more of the matrix components that may contribute to background noise.
-
Quantitative Data Summary
The following table summarizes the performance of different methods for the detection of Mabuterol and related β-agonists. Note that the limits of detection (LOD) and quantification (LOQ) can vary depending on the specific biological matrix and experimental conditions.
| Method | Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| LFIA | Mabuterol | Pig Urine | 10 ng/mL | - | - | |
| LFIA | Clenbuterol | Meat | 0.02 ng/mL | 1.0 ng/mL | 86-104 | |
| LC-MS/MS | Mabuterol | Liver | 0.1 mg/kg | - | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of β-agonists from urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated Mabuterol)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Ammoniated methanol (5% ammonia in methanol)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Take a 5 mL aliquot of the supernatant.
-
Add the internal standard solution.
-
Add 5 mL of phosphate buffer (pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of ammoniated methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Indirect Competitive ELISA for this compound
This protocol provides a general framework for an indirect competitive ELISA.
Materials:
-
Microtiter plate coated with Mabuterol-protein conjugate
-
This compound standards and samples
-
Anti-Mabuterol primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Blocking:
-
Add 200 µL of blocking buffer to each well of the coated microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample to the appropriate wells.
-
Add 50 µL of the anti-Mabuterol primary antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Caption: Signaling pathway of this compound as a β2-adrenergic agonist.
Caption: General experimental workflow for LC-MS/MS based detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low efficacy of (S)-Mabuterol in experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with (S)-Mabuterol in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a lower-than-expected or no response to this compound in my cell-based assay?
A1: Low efficacy in cell-based assays can stem from several factors related to the compound, the cells, or the assay protocol itself.
-
Compound Integrity: Verify the storage conditions and age of your this compound stock. The compound should be stored at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks) in a dry, dark environment[1]. Improper storage can lead to degradation. Ensure your stock solution was prepared correctly using an appropriate solvent like DMSO, DMF, or Ethanol, where it is soluble up to 30 mg/mL[2].
-
Cell Line Characteristics: The expression level of the β2-adrenergic receptor (β2-AR) is critical and varies significantly between cell lines. Confirm that your chosen cell line expresses sufficient levels of functional β2-AR. Consider performing a receptor expression analysis (e.g., qPCR for mRNA or western blot for protein) if this is unknown.
-
Assay Conditions:
-
Serum Starvation: If your assay involves serum, components within the serum could interfere with the signaling pathway. A period of serum starvation before agonist stimulation is often necessary.
-
Incubation Time: The kinetics of the response can vary. Perform a time-course experiment to determine the optimal incubation time for a maximal response in your specific cell system.
-
Partial Agonism: Remember that synthetic β2-agonists are often "partial agonists," meaning they may not induce a maximal response equivalent to a full agonist like isoproterenol[3][4]. Include a full agonist as a positive control to benchmark the maximal possible response.
-
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and downregulation, reducing the cell's responsiveness[3]. If your protocol involves pre-incubation or long exposure times, this could be a contributing factor.
Q2: My in vivo experiment with this compound is showing inconsistent or weak effects. What could be the cause?
A2: In vivo systems introduce higher complexity. In addition to the points in Q1, consider the following:
-
Pharmacokinetics & Route of Administration: The bioavailability, distribution, metabolism, and excretion profile of this compound can influence its efficacy. The chosen route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the concentration of the compound that reaches the target tissue. Review literature for established protocols for Mabuterol or similar β2-agonists in your animal model.
-
Animal Model Suitability: The expression and function of β2-adrenoceptors can differ across species. Ensure your chosen animal model is appropriate and has been validated for studying β2-AR pharmacology. For example, Mabuterol has been shown to decrease blood pressure and increase heart rate in rats, cats, and dogs.
-
Physiological Antagonism: The experimental model's physiological state can counteract the drug's effect. For instance, in airway studies, strong contractile stimuli (e.g., from cholinergic receptors) or inflammation can impair the relaxation induced by β2-agonists.
-
Anesthesia: If anesthesia is used, it may have confounding effects on the cardiovascular or respiratory systems, potentially masking the effects of this compound.
Q3: Could the issue be with the this compound compound itself? How can I verify its quality?
A3: Yes, the compound's quality is fundamental.
-
Purity and Identity: Always use a high-purity grade (≥98%) compound from a reputable supplier. If in doubt, verify the identity and purity of your batch using analytical methods like HPLC or Mass Spectrometry.
-
Stereoisomer Purity: The prompt specifies the (S)-enantiomer. Note that some β2-agonists are sold as racemates (a mix of (R) and (S) isomers). The different isomers can have vastly different pharmacological properties; for some β-agonists, the (S)-isomer can even have opposing effects or be functionally inert. Confirm that your product is indeed the (S)-isomer, also referred to as D-Mabuterol.
-
Storage and Handling: this compound is stable for several years when stored properly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for experiments from a concentrated stock.
Q4: Are there known issues with receptor desensitization that could affect my results?
A4: Yes, this is a well-documented phenomenon for β2-AR agonists. Activation of the β2-AR initiates not only the desired signaling cascade but also feedback mechanisms that lead to a reduction in receptor signaling over time. This can involve:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin.
-
Uncoupling from G-protein: β-arrestin binding sterically hinders the receptor's interaction with its Gs protein, effectively uncoupling it from the downstream adenylyl cyclase pathway.
-
Internalization/Downregulation: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface. Chronic exposure can lead to lysosomal degradation of the receptor, reducing the total number available.
To mitigate this, use the lowest effective concentration and the shortest incubation time necessary to observe your desired biological effect.
Data Presentation
Table 1: Physicochemical Properties of Mabuterol
| Property | Value | Reference |
| Chemical Name | 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol | |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | |
| Molecular Weight | ~310.7 g/mol | |
| Purity | ≥98% (typical) | |
| Solubility | 30 mg/mL in DMF, DMSO, Ethanol | |
| Storage (Solid) | -20°C (long-term); 0-4°C (short-term) | |
| Stability (Solid) | ≥ 4 years (at -20°C) |
Table 2: Comparative Selectivity and Potency of various β2-Agonists (Illustrative Data) (Note: Direct comparative data for this compound was not available in the provided search results. This table illustrates typical data for other common agonists to provide context for experimental design.)
| Compound | Receptor Subtype | Affinity (pKi) / Potency (pD2) | Key Finding | Reference |
| Salmeterol | β2-AR | pKi: 8.3 ± 0.04 | Highly selective for β2 over β1. | |
| β1-AR | pKi: 5.7 ± 0.04 | |||
| Formoterol | β2-AR | pKi: 8.2 ± 0.09 | Highly selective for β2 over β1. | |
| β1-AR | pKi: 6.25 ± 0.06 | |||
| Albuterol | β2-AR | pKi: 5.83 ± 0.06 | Less selective for β2 vs β1. | |
| β1-AR | pKi: 4.71 ± 0.16 |
Experimental Protocols
Protocol: Cell-Based cAMP Accumulation Assay
This protocol provides a general framework for measuring the primary downstream effect of this compound binding to the β2-AR.
1. Materials:
-
Cells expressing β2-AR (e.g., CHO-K1 transfected with human β2-AR, A549, or BEAS-2B cells).
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Isoproterenol (a full β2-AR agonist).
-
Negative control: Vehicle (e.g., 0.1% DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Phosphate-Buffered Saline (PBS).
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Serum Starvation (Optional but Recommended): About 2-4 hours before the assay, gently aspirate the culture medium and replace it with serum-free medium. This reduces background signaling.
-
Compound Preparation: Prepare serial dilutions of this compound and controls (Isoproterenol, vehicle) in assay buffer. The assay buffer should contain a PDE inhibitor like IBMX at its recommended concentration.
-
Cell Stimulation:
-
Aspirate the serum-free medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate at 37°C for the optimized duration (e.g., 15-30 minutes).
-
-
Cell Lysis: Aspirate the treatment solution and lyse the cells according to the instructions of your chosen cAMP detection kit. This step releases the intracellular cAMP.
-
cAMP Detection: Perform the detection assay as per the manufacturer's protocol.
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, absorbance).
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).
-
Compare the Eₘₐₓ of this compound to that of the full agonist (Isoproterenol) to assess its relative efficacy.
-
Visualizations
Signaling Pathway
Caption: this compound signaling via the β2-AR/cAMP pathway.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low efficacy.
Potential Causes of Low Efficacy
Caption: Logical relationships among potential root causes.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
(S)-Mabuterol Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (S)-Mabuterol in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many pharmaceutical compounds, understanding these factors is crucial for developing stable formulations and ensuring accurate analytical results.
Q2: What are the typical conditions for performing a forced degradation study on this compound?
A2: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific studies on this compound are not extensively published, general conditions outlined by the International Council for Harmonisation (ICH) guidelines can be applied. These studies typically involve subjecting a solution of this compound to the stress conditions summarized in the table below.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or elevated (e.g., 60°C) | To investigate degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or elevated (e.g., 60°C) | To investigate degradation in a basic environment. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To assess susceptibility to oxidative degradation. |
| Photostability | Exposure to a combination of UV and visible light (e.g., ICH Q1B option 2) | To determine the impact of light exposure on stability. |
| Thermal Degradation | Elevated temperature (e.g., 60°C, 80°C) in solid state and in solution | To evaluate the effect of heat on the molecule's integrity. |
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound and known degradation pathways of structurally similar β2-agonists like Salbutamol and Bambuterol, several degradation pathways can be hypothesized. Oxidation of the phenolic group and modifications to the ethanolamine side chain are likely routes of degradation. A potential degradation pathway is illustrated in the diagram below. It is important to note that these are hypothetical pathways and would need to be confirmed through experimental studies.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and identifying its degradation products?
A4: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For the identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, for definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed in my standard solutions.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent/pH | This compound may be unstable at certain pH values. Prepare solutions in a buffered system at a pH where it is known to be more stable (if this information is available) or at a neutral pH. Avoid highly acidic or basic conditions for routine storage. |
| Exposure to Light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Elevated Temperature | Store stock and working solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C) for long-term storage. Avoid repeated freeze-thaw cycles. A study on a standard solution of mabuterol in methanol showed stability for at least 9 months when stored in a refrigerator. |
| Contaminated Solvents | Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation (e.g., metal ions, peroxides). |
Problem 2: I am not observing any degradation in my forced degradation study.
| Potential Cause | Troubleshooting Step |
| Stress Conditions are too Mild | Increase the severity of the stress conditions. For example, increase the concentration of the acid, base, or oxidizing agent, extend the exposure time, or use a higher temperature. The goal is to achieve a detectable level of degradation (typically 5-20%). |
| This compound is Highly Stable under the Applied Conditions | This is a possible outcome. If no degradation is observed under reasonably strenuous conditions, the molecule can be considered stable under those specific stresses. Ensure that the conditions were indeed challenging enough to be considered a valid stress test. |
Problem 3: I am seeing multiple, poorly resolved peaks in my chromatogram after a stress study.
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., organic solvent ratio, pH), using a different column chemistry (e.g., C18, phenyl-hexyl), or adjusting the gradient profile. |
| Multiple Degradation Products | This is expected in a forced degradation study. The goal of the stability-indicating method is to resolve these peaks from the parent drug and from each other. |
| Secondary Degradation | The initial degradation products may themselves be unstable and degrade further. Analyze samples at different time points during the stress study to understand the degradation profile over time. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework. Specific concentrations, temperatures, and time points should be optimized based on preliminary experiments.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to light conditions as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid drug substance and a solution to a high temperature (e.g., 80°C).
-
-
Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Optimizing (S)-Mabuterol Incubation Time in cAMP Assays: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing (S)-Mabuterol in cyclic AMP (cAMP) assays, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in a cAMP assay?
A1: this compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the receptor, leading to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP.[2] The resulting increase in intracellular cAMP is the signal measured in the assay.
Q2: Which cell lines are suitable for this compound cAMP assays?
A2: Commonly used cell lines for β2-adrenergic receptor cAMP assays include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[3][4] These cells are often chosen because they can endogenously express the β2-adrenergic receptor or can be readily transfected to overexpress the receptor, providing a robust system for studying receptor activation.[3]
Q3: Why is optimizing the incubation time for this compound crucial?
A3: The agonist incubation time significantly impacts the measured cAMP levels and, consequently, the calculated potency (EC50) and efficacy (Emax) of this compound. Insufficient incubation may not allow the reaction to reach equilibrium, leading to an underestimation of the compound's effect. Conversely, prolonged incubation might lead to receptor desensitization or degradation of the cAMP signal, also skewing the results. Establishing a time-course for your specific experimental conditions is essential for obtaining reliable data.
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my assay?
A4: Yes, it is highly recommended to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay buffer. PDEs are enzymes that degrade cAMP. By inhibiting their activity, you can prevent the breakdown of the cAMP signal, leading to a more robust and sustained response, which enhances the assay window and sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cAMP signal | 1. Low receptor expression in cells.2. Inactive this compound.3. Insufficient incubation time.4. High PDE activity. | 1. Use a cell line with higher β2-adrenergic receptor expression or consider transient transfection.2. Verify the integrity and concentration of your this compound stock.3. Perform a time-course experiment to determine the optimal incubation time (see protocol below).4. Ensure a PDE inhibitor (e.g., IBMX) is included in your assay buffer at an effective concentration. |
| High background signal | 1. Basal receptor activity (constitutive activity).2. High cell density.3. Contamination of reagents. | 1. This can be inherent to the cell line; ensure you subtract the signal from vehicle-treated wells.2. Optimize the cell number per well; too many cells can lead to high basal cAMP levels.3. Use fresh, sterile reagents. |
| High well-to-well variability | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects on the plate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Be precise and consistent with all pipetting steps, especially for agonist and detection reagents.3. To minimize edge effects, avoid using the outer wells of the plate for samples and controls, or ensure the plate is properly humidified during incubation. |
| EC50 value for this compound is different from expected | 1. Suboptimal incubation time.2. Incorrect concentration of this compound.3. Assay not at equilibrium. | 1. Re-evaluate the incubation time with a detailed time-course experiment.2. Confirm the concentration of your this compound stock and serial dilutions.3. Ensure all reagents have equilibrated to the assay temperature before use. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal incubation period for this compound to induce a maximal and stable cAMP response.
Materials:
-
HEK293 or CHO-K1 cells expressing the β2-adrenergic receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a pre-optimized density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a solution of this compound at a concentration known to elicit a maximal response (e.g., 10x EC50, or a high concentration like 1 µM if the EC50 is unknown). Also, prepare a vehicle control. Both solutions should contain a PDE inhibitor.
-
Agonist Addition: Remove the culture medium from the cells and add the assay buffer. After a brief equilibration period, add the this compound solution or vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plate at 37°C. At various time points (e.g., 5, 10, 20, 30, 45, 60, and 90 minutes), stop the reaction by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP detection kit to measure the cAMP concentration in each well.
-
Data Analysis: Plot the cAMP concentration against the incubation time for both the this compound-treated and vehicle-treated wells. The optimal incubation time is the point at which the cAMP signal in the this compound-treated wells reaches a stable maximum.
Protocol 2: this compound Dose-Response Assay
This protocol is for determining the potency (EC50) and efficacy (Emax) of this compound once the optimal incubation time has been established.
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare a vehicle control.
-
Agonist Addition: As described in Protocol 1.
-
Incubation: Incubate the plate at 37°C for the optimal time determined in Protocol 1.
-
cAMP Detection: As described in Protocol 1.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Presentation
The following table provides exemplary data for the time-dependent accumulation of cAMP in response to a potent β2-adrenergic agonist in HEK293 cells. This data is representative and should be used as a guide; actual results with this compound may vary.
| Incubation Time (minutes) | cAMP Response (Fold over Basal) |
| 0 | 1.0 |
| 5 | 8.5 |
| 10 | 15.2 |
| 20 | 22.1 |
| 30 | 25.8 |
| 45 | 26.5 |
| 60 | 25.5 |
| 90 | 23.1 |
Note: This data is illustrative and based on typical kinetics for potent β2-agonists. A peak response is generally observed between 30 and 45 minutes, followed by a slight decline, which may indicate the onset of receptor desensitization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Mabuterol Muscle Growth Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid common artifacts in (S)-Mabuterol muscle growth studies.
FAQs: General Questions
Q1: What is this compound and how does it promote muscle growth?
This compound is the active S-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism in promoting muscle growth involves binding to and activating β2-adrenergic receptors on skeletal muscle cells. This activation triggers a cascade of intracellular signaling events, primarily through the Gs protein-adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA can then influence downstream pathways like the Akt/mTOR signaling cascade, which is a central regulator of protein synthesis.[4] The overall effect is an increase in muscle protein synthesis and a potential decrease in muscle protein degradation, leading to muscle hypertrophy.[5]
Q2: What are the known off-target effects of β2-adrenergic agonists that could create artifacts in my study?
While this compound is a selective β2-agonist, high concentrations can lead to off-target effects by activating other adrenergic receptors, such as β1-receptors in the heart, potentially causing cardiovascular side effects that could confound muscle growth data. Systemic administration can also lead to metabolic changes, such as alterations in glucose and potassium levels, which could indirectly affect muscle physiology. It is crucial to determine the optimal dose that maximizes anabolic effects on muscle while minimizing systemic and off-target effects.
Q3: What is β2-adrenergic receptor desensitization (tachyphylaxis) and how can I avoid it in my experiments?
Tachyphylaxis is a phenomenon where the response to a drug diminishes over time with repeated administration. For β2-agonists, this occurs through the downregulation and desensitization of the β2-adrenergic receptors. In long-term studies, this can lead to a decrease in the anabolic effects of this compound. To mitigate this, consider intermittent dosing schedules (e.g., 2 weeks on, 2 weeks off) or co-administration with agents that may help to preserve receptor sensitivity, although this requires further investigation. Monitoring downstream signaling markers over time can help to assess the level of receptor desensitization.
Troubleshooting Guides
In Vitro Studies (e.g., C2C12 Myotubes)
Problem: Inconsistent or no hypertrophic response in C2C12 myotubes treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for hypertrophy in your specific cell line. Start with a range from 10⁻⁹ M to 10⁻⁵ M. |
| Myotube Differentiation State | Ensure myoblasts have fully differentiated into myotubes before treatment. This typically takes 4-6 days in a low-serum differentiation medium. Confirm differentiation by observing multinucleated, elongated myotubes. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as high passage numbers can lead to altered cell behavior. Ensure optimal media conditions and incubator settings (37°C, 5% CO₂). |
| Receptor Desensitization | For longer-term studies, consider intermittent dosing or measure early time points (e.g., 24-72 hours) to capture the initial hypertrophic response before significant tachyphylaxis occurs. |
| Readout Sensitivity | Use multiple methods to assess hypertrophy, such as measuring myotube diameter, quantifying total protein content, and analyzing the expression of muscle-specific proteins like myosin heavy chain (MyHC). |
Problem: High variability in myotube diameter measurements.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform seeding density to achieve a consistent level of myoblast fusion and myotube formation. |
| Subjective Measurement | Use imaging software with clear, predefined criteria for measuring myotube diameter. Measure a large number of myotubes per condition from multiple independent experiments to increase statistical power. |
| Image Acquisition Artifacts | Capture images at the same magnification and ensure consistent focus and lighting across all samples. |
In Vivo Studies (e.g., Rodent Models)
Problem: High variability in muscle mass changes between animals in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For oral administration, monitor food and water intake to ensure the full dose is consumed. For injections, use a consistent technique and site. |
| Animal Stress | Stress can elevate endogenous catecholamines, which may interfere with the effects of this compound. Handle animals consistently and minimize environmental stressors. |
| Individual Animal Variation | Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups and, if possible, use littermates across different groups. |
| Diet and Activity Levels | House animals under controlled conditions with ad libitum access to a standard diet and water. Monitor activity levels, as hyperactivity can be a side effect of β2-agonists and may influence muscle metabolism. |
Problem: Discrepancy between whole muscle mass and muscle fiber size changes.
| Possible Cause | Troubleshooting Steps |
| Edema or Inflammation | An increase in whole muscle weight may be due to fluid retention or inflammation rather than true hypertrophy. Perform histological analysis to assess for signs of edema and inflammatory cell infiltration. |
| Extracellular Matrix Remodeling | This compound treatment may alter the extracellular matrix composition. Use histological stains like Masson's trichrome to assess for changes in connective tissue content. |
| Fiber Type Specific Effects | β2-agonists can have a more pronounced effect on fast-twitch (Type II) muscle fibers. Perform fiber type analysis (e.g., ATPase staining or myosin heavy chain immunohistochemistry) to determine if hypertrophy is fiber-type specific. |
Experimental Protocols: Key Methodologies
Western Blotting for Signaling Proteins (e.g., p-Akt, p-mTOR)
-
Sample Preparation: Rapidly dissect and snap-freeze muscle tissue in liquid nitrogen to preserve phosphorylation states. Homogenize tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Normalization: Strip the membrane and re-probe for the total protein to normalize the phosphorylated protein signal.
Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
-
Tissue Preparation: Snap-freeze freshly dissected muscle samples in isopentane pre-cooled in liquid nitrogen to minimize freezing artifacts.
-
Sectioning: Cut 8-10 µm thick cross-sections using a cryostat at -20°C.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology or with specific antibodies for fiber typing (e.g., anti-myosin heavy chain isoforms). For outlining muscle fibers, laminin staining is recommended.
-
Imaging: Capture high-resolution images of the stained sections using a microscope equipped with a digital camera.
-
Quantification: Use image analysis software (e.g., ImageJ) to trace the outline of individual muscle fibers and calculate the CSA. Measure a large number of fibers from different regions of the muscle to get a representative average.
Data Presentation
Table 1: Example of In Vitro Myotube Hypertrophy Data
| Treatment | Concentration (M) | Mean Myotube Diameter (µm) ± SD | Fold Change vs. Control |
| Control | - | 25.2 ± 3.1 | 1.00 |
| This compound | 10⁻⁹ | 28.1 ± 3.5 | 1.11 |
| This compound | 10⁻⁸ | 32.5 ± 4.0 | 1.29 |
| This compound | 10⁻⁷ | 38.9 ± 4.8 | 1.54 |
| This compound | 10⁻⁶ | 39.5 ± 5.1 | 1.57 |
| This compound | 10⁻⁵ | 35.1 ± 4.4 | 1.39 |
Table 2: Example of In Vivo Muscle Mass Data (Rodent Model)
| Treatment Group | N | Initial Body Weight (g) ± SD | Final Body Weight (g) ± SD | Gastrocnemius Mass (mg) ± SD | Gastrocnemius Mass / Body Weight (mg/g) ± SD |
| Control (Vehicle) | 10 | 250.5 ± 10.2 | 275.3 ± 12.1 | 1850.4 ± 95.6 | 6.72 ± 0.25 |
| This compound (X mg/kg) | 10 | 251.2 ± 9.8 | 285.6 ± 11.5 | 2125.8 ± 110.2 | 7.44 ± 0.31 |
Visualizations
References
Technical Support Center: Enhancing the Anabolic Response to (S)-Mabuterol in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Mabuterol to enhance the anabolic response in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote an anabolic response?
This compound is the (S)-enantiomer of the selective β2-adrenoceptor agonist, Mabuterol. Like other β2-agonists such as clenbuterol and salbutamol, it is believed to exert its anabolic effects primarily through the activation of β2-adrenergic receptors in skeletal muscle.[1] This activation stimulates a signaling cascade that leads to increased protein synthesis and reduced protein degradation, ultimately resulting in muscle hypertrophy.[2]
Q2: What is the primary signaling pathway activated by this compound to induce muscle growth?
The primary signaling pathway involves the binding of this compound to the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which is thought to be a key mediator in the signaling cascade leading to muscle hypertrophy. While not definitively established for this compound, related β2-agonists have been shown to influence downstream pathways like the Akt/mTOR pathway, a central regulator of muscle protein synthesis.[3]
Q3: How can I enhance the anabolic effects of this compound?
Enhancing the anabolic response to this compound can be approached through several strategies:
-
Optimizing Dosage: Finding the optimal dose is critical. It should be high enough to elicit a significant anabolic response but below the threshold that causes excessive side effects or rapid receptor desensitization.[4]
-
Preventing Receptor Desensitization: Chronic stimulation of β2-adrenergic receptors can lead to their desensitization and downregulation, diminishing the anabolic effect over time. Strategies to counteract this are discussed in the troubleshooting section.
-
Synergistic Compounds: Combining this compound with other anabolic agents may produce a synergistic effect. For instance, co-administration with agents that target different anabolic pathways, such as myostatin inhibitors, could potentially lead to greater muscle hypertrophy.
-
Resistance Training: Concurrent resistance exercise has been shown to have an additive hypertrophic effect when combined with β2-agonists.
Q4: What are the potential side effects of this compound administration in vivo?
While specific data for this compound is limited, common side effects associated with β2-agonists include tremors, increased heart rate (tachycardia), and potential cardiac hypertrophy at higher doses. It is crucial to monitor cardiovascular parameters during in vivo experiments.
Troubleshooting Guides
Issue 1: Diminished Anabolic Response Over Time
Possible Cause: β2-adrenergic receptor desensitization and downregulation. Continuous exposure to an agonist can lead to phosphorylation of the receptor, uncoupling from Gs, and internalization of the receptor, reducing the cell's responsiveness to the drug.
Troubleshooting Steps:
-
Intermittent Dosing: Instead of continuous administration, implement a cyclical dosing regimen (e.g., two weeks on, two weeks off). This may allow for the resensitization of the receptors.
-
Dose Reduction: Lowering the dose may reduce the rate of receptor desensitization.
-
Co-administration with a Glucocorticoid: Some studies suggest that glucocorticoids can upregulate the expression of β2-adrenergic receptors.
-
Investigate Receptor Sensitizing Agents: Research into agents that can prevent receptor phosphorylation or enhance resensitization may be beneficial.
Issue 2: High Variability in Anabolic Response Between Subjects
Possible Cause: Differences in individual sensitivity, metabolism, or underlying health status of the experimental animals. Genetic variations in the β2-adrenergic receptor can also influence the response.
Troubleshooting Steps:
-
Subject Stratification: Ensure that experimental animals are of a similar age, weight, and health status.
-
Control for Environmental Factors: Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all subjects.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of the study.
-
Pharmacokinetic Analysis: Measure plasma and muscle tissue concentrations of this compound to ensure consistent drug exposure across subjects.
Issue 3: Lack of Significant Anabolic Effect at Tested Doses
Possible Cause: The administered dose may be too low, the duration of the experiment may be too short, or the method of assessing anabolism may not be sensitive enough.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal anabolic dose of this compound in your specific model.
-
Extend a Duration of Treatment: Anabolic effects may take several weeks to become significant. Consider extending the treatment period.
-
Refine Assessment Methods: Utilize more sensitive techniques to measure muscle hypertrophy, such as histological analysis of muscle fiber cross-sectional area or direct measurement of muscle protein synthesis rates.
Quantitative Data
Due to the limited availability of specific quantitative data for the anabolic effects of this compound, the following table presents data from studies on other potent β2-agonists as a reference. This data can serve as a benchmark for expected outcomes in similar in vivo experiments.
| β2-Agonist | Animal Model | Dose | Duration | Muscle | % Increase in Muscle Mass | Reference |
| Clenbuterol | Rat | 10 µg/kg/day | 14 days | Plantaris | ~18-29% | |
| Clenbuterol | Rat | 0.04 mg/kg/day (in diet) | 10 days | Gastrocnemius | ~15-21% | |
| Formoterol | Rat | 1 µg/kg/day | 4 weeks | EDL | Significant Hypertrophy | |
| Salbutamol | Young Men | Oral | 11 weeks | MHCIIa fibers | Augmented Hypertrophy |
Experimental Protocols
Protocol 1: Induction of Muscle Hypertrophy in Rodents with a β2-Agonist
This protocol is a general guideline and should be optimized for this compound based on preliminary dose-response studies.
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control group (vehicle administration) and one or more treatment groups receiving different doses of this compound.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug or vehicle daily via a consistent route (e.g., subcutaneous injection, oral gavage, or osmotic mini-pumps for continuous delivery).
-
-
Duration: Treat the animals for a period of 2 to 4 weeks.
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, plantaris, soleus, EDL).
-
Measure the wet weight of the dissected muscles.
-
For more detailed analysis, freeze a portion of the muscle in liquid nitrogen for subsequent protein quantification, histological analysis (muscle fiber cross-sectional area), or Western blotting for signaling proteins.
-
Protocol 2: Assessment of Muscle Protein Synthesis using the SUnSET Method
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure protein synthesis.
-
Animal Preparation: Follow the experimental design as outlined in Protocol 1.
-
Puromycin Injection: 30 minutes prior to euthanasia and tissue collection, administer a single intraperitoneal injection of puromycin (e.g., 0.040 μmol/g body weight). Puromycin is incorporated into newly synthesized polypeptide chains.
-
Tissue Collection: Euthanize the animal and collect muscle tissue as described above. Immediately freeze the samples in liquid nitrogen.
-
Western Blot Analysis:
-
Homogenize the muscle tissue and extract proteins.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-puromycin antibody to detect the puromycin-labeled peptides.
-
Quantify the signal intensity, which is proportional to the rate of protein synthesis. Normalize the results to a loading control (e.g., total protein or a housekeeping protein).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway for Anabolic Response.
Caption: Experimental Workflow for In Vivo Anabolic Studies.
References
- 1. S3 Beta-2 agonists | SSI [sportintegrity.ch]
- 2. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent separation of the hypertrophic and myotoxic effects of the β2-adrenergic receptor agonist clenbuterol in rat striated muscles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Mabuterol Long-Term Studies and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing receptor desensitization in long-term studies involving the selective β2-adrenergic receptor agonist, (S)-Mabuterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective beta-2 adrenergic receptor (β2AR) agonist.[1][2][3] Its primary mechanism of action is to bind to and activate β2ARs, which are predominantly found on the smooth muscle of the airways.[3] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[4] Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation leads to the phosphorylation of various intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.
Q2: What is receptor desensitization and why is it a concern in long-term this compound studies?
Receptor desensitization, also known as tachyphylaxis or tolerance, is a phenomenon where the cellular response to a drug or ligand is diminished over time with continuous or repeated exposure. In the context of long-term this compound studies, this means that the bronchodilatory effects of the compound may decrease with prolonged administration. This is a significant concern as it can lead to a loss of therapeutic efficacy. The primary mechanisms of β2AR desensitization involve receptor phosphorylation, uncoupling from the G protein, and internalization (sequestration) from the cell surface.
Q3: What are the key molecular players involved in β2AR desensitization?
The key molecular players in β2AR desensitization are:
-
G protein-coupled receptor kinases (GRKs): These kinases specifically phosphorylate the agonist-occupied receptor, marking it for desensitization.
-
β-arrestins: These proteins bind to the GRK-phosphorylated receptor, sterically hindering its interaction with the Gs protein (uncoupling) and promoting its internalization via clathrin-coated pits.
-
Second messenger-dependent kinases (e.g., PKA): These kinases can also phosphorylate the receptor, contributing to a form of desensitization known as heterologous desensitization, where the receptor becomes less responsive to all agonists, not just the one that induced the desensitization.
Q4: How can I experimentally assess this compound-induced receptor desensitization?
Several in vitro assays can be used to quantify desensitization:
-
cAMP Accumulation Assay: This functional assay measures the production of the second messenger cAMP in response to agonist stimulation. A rightward shift in the EC50 value or a decrease in the maximal response (Emax) after prolonged exposure to this compound indicates desensitization.
-
Radioligand Binding Assay: This assay can be used to determine the number of receptors on the cell surface (Bmax) and their affinity for a ligand (Kd). A decrease in Bmax after long-term agonist treatment suggests receptor downregulation, a form of long-term desensitization.
-
Receptor Internalization Assay: This can be visualized using fluorescently tagged receptors or quantified by techniques like ELISA or flow cytometry to measure the translocation of receptors from the plasma membrane to intracellular compartments.
Q5: What are some potential strategies to mitigate this compound-induced receptor desensitization?
Several strategies can be explored to counteract desensitization:
-
Intermittent Dosing: In contrast to continuous exposure, intermittent administration of the agonist may allow for receptor resensitization, a process where receptors are dephosphorylated and recycled back to the cell surface.
-
Co-administration with other drugs:
-
GRK inhibitors: Blocking GRKs can prevent the initial phosphorylation step required for β-arrestin-mediated desensitization.
-
β-arrestin inhibitors: Preventing β-arrestin from binding to the receptor can inhibit both uncoupling and internalization.
-
-
Development of Biased Agonists: These are ligands that preferentially activate the desired Gs signaling pathway while minimizing the recruitment of β-arrestin, thereby reducing desensitization.
Troubleshooting Guides
Troubleshooting cAMP Accumulation Assays
| Issue | Potential Cause | Recommended Solution |
| High basal cAMP levels | Cell stress or over-confluency. | Ensure optimal cell density and gentle handling. Serum-starve cells prior to the assay. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Low or no response to this compound | Low receptor expression in the cell line. | Use a cell line known to express sufficient levels of β2AR. |
| Inactive this compound. | Verify the integrity and concentration of the this compound stock solution. | |
| Incorrect assay conditions. | Optimize incubation time, temperature, and cell number. | |
| High variability between replicates | Inconsistent cell plating. | Ensure even cell distribution in each well. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. | |
| Unexpected desensitization kinetics | Phosphodiesterase (PDE) activity. | Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. |
| Heterologous desensitization from other media components. | Use a defined, serum-free medium for the assay. |
Troubleshooting Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand is too hydrophobic. | Consider using a more hydrophilic radioligand if available. |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer. | |
| Radioligand binding to filters. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Low receptor density. | Use a cell line with higher receptor expression or increase the amount of membrane protein per assay point. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect incubation time. | Ensure the assay has reached equilibrium. | |
| Inconsistent Bmax or Kd values | Incomplete separation of bound and free radioligand. | Optimize the filtration or centrifugation protocol. |
| Presence of endogenous ligands in the membrane preparation. | Thoroughly wash the cell membranes before use. |
Troubleshooting Receptor Internalization Assays
| Issue | Potential Cause | Recommended Solution |
| No observable internalization | Insufficient agonist concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line does not efficiently internalize β2AR. | Use a cell line known to exhibit robust receptor internalization (e.g., HEK293 cells overexpressing the receptor). | |
| Problems with the detection method (e.g., antibody, fluorescent tag). | Validate the detection reagent and imaging settings. | |
| High background fluorescence/signal | Non-specific antibody binding. | Include appropriate isotype controls and optimize antibody concentration. |
| Autofluorescence of cells or reagents. | Use appropriate filters and background correction. | |
| Difficulty in quantifying internalization | Subjective analysis of images. | Use image analysis software to quantify the change in membrane vs. intracellular fluorescence. |
| Cell detachment during washes. | Be gentle during washing steps; consider using coated plates to improve cell adherence. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To measure the functional response (cAMP production) to this compound and assess desensitization after prolonged exposure.
Materials:
-
Cells expressing β2AR (e.g., HEK293, CHO, or human airway smooth muscle cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
Propranolol (β-adrenergic antagonist for non-specific binding)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Desensitization Treatment:
-
For acute response: Replace the medium with assay buffer containing a PDE inhibitor and incubate for 30 minutes at 37°C.
-
For desensitization: Treat cells with a specific concentration of this compound for the desired duration (e.g., 1, 4, 12, 24 hours).
-
-
Agonist Stimulation:
-
Wash the cells to remove the desensitizing agonist.
-
Add fresh assay buffer containing a PDE inhibitor and various concentrations of this compound (or other agonists) to generate a dose-response curve. Include a vehicle control and a positive control (forskolin).
-
-
Cell Lysis: After a short incubation (e.g., 15-30 minutes), lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Compare the curves from acute and desensitized conditions.
Protocol 2: Radioligand Binding Assay for Receptor Downregulation
Objective: To quantify the number of cell surface β2ARs after long-term exposure to this compound.
Materials:
-
Cells expressing β2AR
-
This compound
-
Radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol)
-
Unlabeled β-adrenergic antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer
-
Wash buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Culture cells in the presence or absence of a high concentration of this compound for an extended period (e.g., 24 hours) to induce downregulation.
-
Membrane Preparation: Harvest the cells, lyse them, and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled antagonist.
-
Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Bmax (maximum number of binding sites) can be determined from a saturation binding experiment where varying concentrations of the radioligand are used. Compare the Bmax values between control and this compound-treated cells.
Protocol 3: Receptor Internalization Assay (ELISA-based)
Objective: To measure the amount of cell surface β2ARs after acute exposure to this compound.
Materials:
-
Cells expressing an epitope-tagged β2AR (e.g., HA- or FLAG-tagged)
-
This compound
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS)
-
Fixative (e.g., paraformaldehyde)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Agonist Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Fix the cells with paraformaldehyde to preserve the cell surface receptors.
-
Antibody Incubation:
-
Incubate the non-permeabilized cells with the primary antibody against the epitope tag to label only the cell surface receptors.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the cells thoroughly and add the TMB substrate.
-
After color development, add the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: A decrease in absorbance corresponds to a reduction in cell surface receptors due to internalization. Plot the percentage of remaining surface receptors against time or agonist concentration.
Visualizations
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of (S)-Mabuterol and Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of (S)-Mabuterol and Salbutamol, two β2-adrenergic receptor agonists. While Salbutamol is a well-characterized bronchodilator, in vitro data for the specific (S)-enantiomer of Mabuterol is limited in publicly available literature. This comparison, therefore, synthesizes available data for Salbutamol and racemic Mabuterol, highlighting the existing knowledge gaps for this compound.
Executive Summary
Quantitative Data Comparison
Due to the limited availability of specific in vitro data for this compound, a direct quantitative comparison with Salbutamol is not feasible. The following table summarizes the available in vitro efficacy data for Salbutamol and qualitative information for racemic Mabuterol.
| Parameter | This compound | Salbutamol | Racemic Mabuterol | Source |
| β2-Adrenergic Receptor Binding Affinity (pKA) | Data not available | 5.9 (in guinea-pig trachea) | Data not available | [1] |
| cAMP Activation (EC50) | Data not available | 0.6 µM (in human airway smooth muscle cells) | Data not available | |
| ~13.6 nM (in human eosinophils) | [2] | |||
| Potency in Tracheal Muscle Relaxation | Data not available | Less potent than racemic Mabuterol | More potent than Salbutamol (in isolated guinea pig tracheal muscle) | [3] |
Note: The EC50 values for Salbutamol can vary significantly depending on the cell type and experimental conditions. The pKA value is an inverse logarithm of the acid dissociation constant and can be used to infer binding affinity.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
Both this compound and Salbutamol are β2-adrenergic receptor agonists. Upon binding to the β2-adrenergic receptor on the surface of smooth muscle cells in the airways, they initiate a signaling cascade that leads to muscle relaxation and bronchodilation. This pathway is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for In Vitro Comparison
A typical workflow to compare the in vitro efficacy of two β2-adrenergic receptor agonists would involve receptor binding assays and functional assays to measure cAMP production.
Experimental Workflow for In Vitro Comparison
Experimental Protocols
β2-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound (e.g., this compound or Salbutamol) to the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a β-adrenergic antagonist).
-
Non-labeled competitor: Propranolol (for determining non-specific binding).
-
Test compounds: this compound and Salbutamol at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-CGP 12177 (typically at its Kd concentration), and varying concentrations of the test compound or Salbutamol. For total binding, omit the test compound. For non-specific binding, add a high concentration of propranolol.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a general method for measuring the ability of a compound to stimulate cAMP production in whole cells, providing a functional measure of β2-adrenergic receptor activation.
Materials:
-
Cultured cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: this compound and Salbutamol at various concentrations.
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits).
-
Lysis buffer (if required by the kit).
-
Plate reader capable of detecting the signal from the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound or Salbutamol to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Measure the signal using a plate reader. Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
While Salbutamol is a well-characterized β2-adrenergic receptor agonist with established in vitro efficacy, a significant data gap exists for this compound. The available literature suggests that racemic Mabuterol is a potent bronchodilator, but to provide a definitive and quantitative comparison of the efficacy of this compound and Salbutamol, further in vitro studies determining the binding affinity and functional potency of this compound at the human β2-adrenergic receptor are required. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Researchers in the field are encouraged to pursue these investigations to better understand the pharmacological profile of this compound.
References
A Comparative Analysis of (S)-Mabuterol and Clenbuterol on Muscle Anabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the muscle anabolic effects of (S)-Mabuterol and the well-known β2-adrenergic agonist, Clenbuterol. While both compounds are recognized for their potential to promote muscle growth, this document aims to objectively present the available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols for key assays used in their evaluation.
Executive Summary
Clenbuterol is a potent β2-adrenergic agonist with well-documented anabolic effects on skeletal muscle, demonstrated in numerous animal and human studies.[1][2][3][4] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately increase protein synthesis and reduce protein degradation.[5] this compound, an enantiomer of the β2-agonist Mabuterol, is structurally similar to Clenbuterol and is also classified as a β2-agonist. However, there is a significant disparity in the volume of research available for the two compounds. While Clenbuterol has been extensively studied for its muscle-building properties, direct comparative studies on the anabolic effects of this compound are scarce in the publicly available scientific literature. This guide, therefore, presents a detailed overview of the anabolic effects of Clenbuterol and compiles the limited available data for Mabuterol to facilitate an indirect comparison and highlight areas for future research.
Quantitative Data Comparison
The following table summarizes quantitative data from various studies on the effects of Clenbuterol on muscle mass. Due to the limited availability of direct quantitative data for the anabolic effects of this compound, a direct comparison is not feasible at this time.
Table 1: Anabolic Effects of Clenbuterol on Muscle Mass in Animal Models
| Species | Muscle Type | Dosage | Duration | Change in Muscle Mass | Reference |
| Rat | Gastrocnemius | 4 mg/kg in diet | Not Specified | Significant Increase | |
| Rat | Latissimus Dorsi | 2 µg/g body wt/day (subcutaneous) | 2 and 5 weeks | 20% to 29% increase | |
| Rat | Gastrocnemius-Plantaris-Soleus (GPS) | 2 µg/g body wt/day (subcutaneous) | 2 and 5 weeks | 21% to 35% increase | |
| Rat | Gastrocnemius and Soleus | 200 µg/kg body-weight per day (oral) | 25 days | Significant protein and RNA accretion | |
| Rat | Soleus and Plantaris | 2 mg/kg body wt/day (oral) | 8 weeks | 17-29% increase |
Mechanism of Action: Signaling Pathways
Both Clenbuterol and this compound are β2-adrenergic receptor agonists and are expected to exert their anabolic effects through the activation of similar signaling pathways. The primary pathway involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade is believed to converge on the Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.
Below are diagrams illustrating the established signaling pathway for Clenbuterol-induced muscle hypertrophy and a hypothesized pathway for this compound, based on its classification as a β2-agonist.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of muscle anabolism are provided below. These protocols are synthesized from multiple sources to represent standard practices in the field.
Animal Model for Clenbuterol-Induced Muscle Hypertrophy
-
Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals are housed individually in a temperature-controlled environment with a 12-hour light-dark cycle and provided with standard chow and water ad libitum.
-
Drug Administration: Clenbuterol hydrochloride is dissolved in sterile saline. It can be administered via daily subcutaneous injections (e.g., 2 µg/g body weight) or orally by mixing it into the diet (e.g., 4 mg/kg of diet). A control group receives vehicle (saline or normal diet) under the same schedule.
-
Duration: The treatment duration typically ranges from 2 to 8 weeks to observe significant hypertrophic effects.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, plantaris, latissimus dorsi) are carefully dissected, weighed, and then frozen in liquid nitrogen for subsequent analysis.
Measurement of Muscle Fiber Cross-Sectional Area (CSA)
-
Tissue Preparation: Frozen muscle samples are sectioned using a cryostat (e.g., 10 µm thickness) and mounted on glass slides.
-
Immunohistochemistry: Sections are stained with antibodies against laminin or dystrophin to clearly delineate the muscle fiber borders. Different fiber types can be identified using specific myosin heavy chain (MHC) antibodies (e.g., anti-MHC I, anti-MHC IIa, anti-MHC IIb).
-
Imaging: Stained sections are imaged using a fluorescence microscope.
-
Analysis: The cross-sectional area of individual muscle fibers is quantified using image analysis software (e.g., ImageJ, MyoVision). The software is used to trace the outline of each fiber, and the enclosed area is calculated.
Western Blot Analysis of Akt/mTOR Signaling Pathway
-
Protein Extraction: Frozen muscle tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, mTOR, p70S6K, 4E-BP1). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total amount of that protein.
Measurement of Muscle Protein Synthesis Rate
-
Flooding Dose Method: This is a common in vivo method to measure the rate of protein synthesis.
-
Tracer Administration: A high dose of a labeled amino acid (e.g., [3H]phenylalanine) is injected into the animal. This "floods" the precursor pools, ensuring that the specific activity of the tracer in the plasma and intracellular fluid rapidly equilibrates.
-
Tissue Collection: A short time after the injection (e.g., 10-30 minutes), a blood sample is collected, and the animal is euthanized. The muscle of interest is rapidly dissected and frozen.
-
Analysis: The amount of labeled amino acid incorporated into muscle protein is measured and expressed relative to the specific activity of the tracer in the precursor pool (plasma or intracellular fluid). This allows for the calculation of the fractional synthesis rate (FSR) of muscle protein.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the anabolic effects of a compound in a rodent model.
Conclusion and Future Directions
The available evidence strongly supports the anabolic effects of Clenbuterol on skeletal muscle, mediated through the β2-adrenergic receptor and the Akt/mTOR signaling pathway. While this compound is also a β2-agonist and is structurally similar to Clenbuterol, there is a clear lack of published research directly investigating its muscle anabolic properties.
This guide highlights a significant knowledge gap and underscores the need for direct, head-to-head comparative studies to accurately assess the anabolic potential of this compound relative to Clenbuterol. Future research should focus on:
-
In vivo studies in animal models to quantify the effects of this compound on muscle mass, fiber size, and protein synthesis rates.
-
Direct comparison studies that evaluate this compound and Clenbuterol under identical experimental conditions.
-
In vitro studies using muscle cell cultures to elucidate the specific intracellular signaling pathways activated by this compound.
Such studies will be crucial for drug development professionals seeking to identify and develop novel and potentially more selective anabolic agents for various therapeutic applications, including the treatment of muscle wasting diseases.
References
- 1. mixlab.com [mixlab.com]
- 2. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol induces hypertrophy of the latissimus dorsi muscle and heart in the rat with molecular and phenotypic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Separation of Mabuterol Isomers by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical aspect of drug development and analysis, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Mabuterol, a β2-adrenergic agonist, possesses a chiral center, making the separation and quantification of its enantiomers essential for understanding its therapeutic effects and pharmacokinetic behavior. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of Mabuterol isomers, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Chiral Stationary Phases for Mabuterol Enantioseparation
The success of chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP). Two major classes of CSPs have demonstrated efficacy in resolving β-agonist enantiomers: macrocyclic antibiotic-based and polysaccharide-based CSPs. Below is a comparative summary of their performance in the enantioselective separation of Mabuterol.
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chirobiotic V | Methanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v) | Value not specified | 2.10[1] |
| Chirobiotic T | Methanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v) | 1.10[1] | 1.00[1] |
| Chirobiotic TAG | Methanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v) | 4.26[1] | Value not specified |
| Chiralpak AD-H | n-Hexane:1-Propanol:Diethylamine (75:25:0.1, v/v/v) | >1.5 (estimated) | >2.5[2] |
Note: While a direct comparative study for Mabuterol on Chiralpak AD-H was not found, the data presented is based on the successful separation of a structurally similar β-agonist, Formoterol, under the specified conditions, suggesting its potential applicability for Mabuterol. The resolution order for Mabuterol on the Chirobiotic columns was found to be Chirobiotic V > Chirobiotic TAG > Chirobiotic T, while the enantioselectivity was in the order of Chirobiotic TAG > Chirobiotic V > Chirobiotic T.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of separation methods. The following are the experimental protocols for the chiral HPLC separation of Mabuterol and a related compound on the compared stationary phases.
Method 1: Enantioseparation of Mabuterol on Macrocyclic Antibiotic-Based CSPs (Chirobiotic V, T, and TAG)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Columns:
-
Chirobiotic V (Vancomycin-based CSP)
-
Chirobiotic T (Teicoplanin-based CSP)
-
Chirobiotic TAG (Teicoplanin AGLYCON-based CSP)
-
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Triethylamine in a ratio of 80:20:0.05 (v/v/v).
-
Flow Rate: Not specified in the available literature. A typical starting flow rate for analytical chiral separations is 1.0 mL/min.
-
Column Temperature: Not specified in the available literature. Ambient temperature (e.g., 25 °C) is a common starting point.
-
Detection: UV detection at a wavelength appropriate for Mabuterol (e.g., 280 nm).
-
Injection Volume: Not specified in the available literature. A typical injection volume is 10-20 µL.
Method 2: Potential Enantioseparation of Mabuterol on a Polysaccharide-Based CSP (Chiralpak AD-H)
This protocol is based on the successful separation of Formoterol, a structurally related β-agonist, and serves as a starting point for method development for Mabuterol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-Hexane, 1-Propanol, and Diethylamine in a ratio of 75:25:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength for Mabuterol.
-
Injection Volume: Not specified in the available literature.
Experimental Workflow and Logical Relationships
To visualize the process of chiral HPLC method development and the relationship between different CSPs, the following diagrams are provided.
References
A Researcher's Guide to Validating the Purity and Identity of (S)-Mabuterol
For researchers, scientists, and drug development professionals, ensuring the purity and stereochemical identity of chiral molecules like (S)-Mabuterol is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating this compound, offering detailed experimental protocols and comparative data with other common β2-adrenergic agonists.
This compound, a selective β2-adrenergic receptor agonist, is investigated for its potential therapeutic effects. As with all chiral compounds, its pharmacological activity is intrinsically linked to its stereochemistry. The (S)-enantiomer is the active form, while the (R)-enantiomer may have different or even undesirable effects. Therefore, rigorous analytical validation is not just a matter of quality control but a fundamental requirement for meaningful research.
This guide outlines key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to confirm the identity, purity, and enantiomeric excess of this compound.
Comparative Analysis of this compound and Alternatives
For researchers investigating β2-adrenergic signaling, several agonists are available. The choice of agent can depend on factors such as selectivity, potency, and availability of high-purity standards. Below is a comparison of this compound with two other widely used β2-agonists, Salbutamol (in its chiral form) and Clenbuterol.
| Parameter | This compound | (R)-Salbutamol | Clenbuterol |
| Typical Purity (Chemical) | >98% | ≥99% (as sulfate) | ≥97% to ≥98% |
| Enantiomeric Excess (e.e.) | >99% | >99% | Not Applicable (achiral) |
| Primary Use in Research | Selective β2-agonist studies | β2-adrenergic signaling, asthma models | Potent, long-acting β2-agonist studies |
| Key Analytical Challenge | Enantiomeric separation from (R)-isomer | Enantiomeric separation from (S)-isomer | Detection of trace impurities |
Experimental Protocols for Validation
Accurate and reliable validation of this compound requires robust analytical methods. The following sections provide detailed protocols for the recommended techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The following method is adapted from established protocols for similar β2-agonists and is suitable for the analysis of this compound.[1][2]
Principle: The enantiomers of Mabuterol are separated on a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times.
Instrumentation:
-
HPLC system with UV detector
-
Chiral column: Chirobiotic V, 5 µm, 250 x 4.6 mm (or equivalent)
Reagents:
-
Methanol (HPLC grade)
-
Glacial acetic acid (ACS grade)
-
Triethylamine (HPLC grade)
-
This compound reference standard
-
Racemic Mabuterol (for method development and resolution verification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v). Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of racemic Mabuterol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of the this compound sample to be tested in the mobile phase at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic Mabuterol solution to confirm the separation of the two enantiomers.
-
Inject the this compound sample solution.
-
-
Data Interpretation:
-
The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
-
The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS provides an orthogonal method for identity confirmation through fragmentation analysis. Due to the low volatility of Mabuterol, derivatization is required.
Principle: The sample is derivatized to increase its volatility, separated by gas chromatography, and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum that confirms the compound's identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
-
-
Data Interpretation: The mass spectrum of the derivatized this compound sample should be compared to the mass spectrum of a similarly prepared reference standard. The fragmentation pattern serves as a fingerprint for identity confirmation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation and confirmation of organic molecules.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the atoms to resonate at characteristic frequencies. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated methanol (Methanol-d₄) or Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
References
- 1. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Reactivity of (S)-Mabuterol in Beta-Agonist Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of (S)-Mabuterol in various immunoassays designed for the detection of other beta-agonists. The information presented is supported by experimental data from peer-reviewed studies and commercial assay documentation, offering a valuable resource for researchers in drug development and food safety analysis.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are indispensable tools for the selective detection and quantification of specific molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to structurally similar, non-target analytes, which can lead to false-positive results or inaccurate quantification. In the context of beta-agonist screening, where multiple structurally related compounds may be present, understanding the cross-reactivity profile of an immunoassay is paramount for data interpretation and regulatory compliance.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of Mabuterol in immunoassays developed for other beta-agonists. The data is compiled from various sources and highlights the variability in antibody specificity across different assay formats and target analytes.
| Immunoassay Target | Antibody Type | Assay Format | Mabuterol Cross-Reactivity (%) | Other Cross-Reactants (%) | Reference |
| Clenbuterol | Polyclonal | ELISA | 30% | Salbutamol: 70%, Ractopamine: 0%, Terbutaline: 2% | [1] |
| General Beta-Agonists | Not Specified | ELISA | 100% | Clenbuterol: 100%, Salbutamol: 100%, Bitolterol: 100%, Carbuterol: 100%, Cimbuterol: 100%, Terbutaline: 100%, Bromobuterol: 100% | [2] |
| Clenbuterol | Monoclonal | Lateral Flow Immunoassay | Group-specific detection | Salbutamol: Group-specific detection, Ractopamine: Not distinguished | [3] |
| Mabuterol | Monoclonal | Immunochromatographic Strip | 100% (based on cut-off) | Mapenterol: 100% (based on cut-off of 10 ng/mL) | [4][5] |
| Albuterol (Salbutamol) | Monoclonal | Radioimmunoassay | Not Specified | Clenbuterol: 75%, Other related molecules: <1% | |
| Zilpaterol | Monoclonal | ELISA | Not Tested | Clenbuterol & Terbutaline: Some interaction at high concentrations, Salbutamol & Ractopamine: No cross-reactivity |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A common method employed is the competitive enzyme-linked immunosorbent assay (ELISA).
General Protocol for Competitive ELISA Cross-Reactivity Testing:
-
Coating: Microtiter plates are coated with a conjugate of the target beta-agonist (e.g., Clenbuterol-protein conjugate) and incubated to allow for binding to the plate surface.
-
Washing: The plates are washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to the wells to prevent non-specific binding of antibodies in subsequent steps.
-
Competition: A constant concentration of the primary antibody (e.g., anti-Clenbuterol) is pre-incubated with varying concentrations of the cross-reactant (in this case, this compound) or the standard target analyte. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated, allowing the free antibody to bind to the coated antigen. The amount of antibody binding to the plate is inversely proportional to the concentration of the free analyte (standard or cross-reactant) in the solution.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary antibody already captured on the plate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the solution in each well is measured using a spectrophotometer.
-
Calculation: The concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the competitive immunoassay principle and the biological signaling pathway of beta-agonists.
Caption: Competitive Immunoassay Principle.
Caption: Beta-Agonist Signaling Pathway.
Conclusion
The cross-reactivity of this compound in immunoassays for other beta-agonists is highly variable and dependent on the specific antibody and assay format used. Some broad-spectrum screening assays are designed to detect a range of beta-agonists, including Mabuterol, with high cross-reactivity. Conversely, more specific monoclonal antibody-based assays may exhibit lower or negligible cross-reactivity. It is imperative for researchers and analysts to consult the specific documentation for the immunoassay being used or to perform in-house validation to accurately determine the cross-reactivity profile for compounds of interest. This due diligence is essential for ensuring the reliability and accuracy of analytical results in both research and regulatory settings.
References
In Vivo Efficacy of (S)-Mabuterol: A Comparative Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Mabuterol, with a focus on the (S)-enantiomer, in the context of other bronchodilators. Due to a lack of publicly available direct in vivo efficacy studies on (S)-Mabuterol, this guide synthesizes data from studies on racemic Mabuterol and the broader pharmacology of β2-agonist stereoisomers to provide a comprehensive analysis.
Executive Summary
Comparative In Vivo Efficacy of Racemic Mabuterol
Pharmacological studies of racemic Mabuterol (a 50:50 mixture of (R)- and this compound) have demonstrated its efficacy as a bronchodilator, with a notable longer duration of action compared to short-acting β2-agonists like salbutamol (albuterol).
Table 1: Comparative In Vivo Efficacy of Racemic Mabuterol vs. Other Bronchodilators in Guinea Pigs [1]
| Parameter | Mabuterol | Salbutamol | Isoprenaline |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) | Intravenous (i.v.) |
| Potency (Inhibition of induced bronchoconstriction) | Less potent | More potent | More potent |
| Duration of Action | Longer duration | Shorter duration | Shorter duration |
| Route of Administration | Intraduodenal | Intraduodenal | Intraduodenal |
| Potency (Inhibition of induced bronchoconstriction) | 1.9-7.8 times more potent | Reference | Reference |
| Route of Administration | Oral | Oral | Oral |
| Potency (Inhibition of experimental asthma) | 26-102 times more potent | Reference | Reference |
| Cardiac Selectivity (Bronchial vs. Cardiac Muscle) | ~7.4 times more selective for bronchial muscle | Reference | Not specified |
The Role of Stereochemistry in β2-Agonist Activity
The differential effects of enantiomers are well-established for other β2-agonists, most notably albuterol. The (R)-enantiomer of albuterol (levalbuterol) is responsible for its bronchodilatory effects, while the (S)-enantiomer is largely inactive at the β2-receptor and may even have pro-inflammatory effects and increase airway hyperreactivity[2][3][4]. It is highly probable that a similar stereoselectivity exists for Mabuterol, with the (R)-enantiomer being the active eutomer and the (S)-enantiomer being the inactive distomer.
A study on the enantioselective pharmacokinetics of mabuterol in rats after oral administration of the racemate showed that this compound has a shorter half-life (9.6 hours) and a lower area under the curve (AUC) (4,446.1 ng h/mL) compared to (R)-mabuterol (14.5 hours and 5,938.9 ng h/mL, respectively)[5]. This indicates differences in the metabolism and clearance of the two enantiomers.
Signaling Pathway of β2-Adrenergic Receptor Agonists
The bronchodilatory effect of β2-agonists like Mabuterol is mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols for In Vivo Bronchodilator Efficacy
Standard in vivo models for assessing bronchodilator efficacy typically involve inducing bronchoconstriction in conscious or anesthetized guinea pigs and then measuring the reversal of this constriction by the test compound.
Histamine- or Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This model is widely used to evaluate the potency and duration of action of bronchodilators.
Animals: Male Hartley guinea pigs (300-500g).
Anesthesia: Urethane (1.25 g/kg, intraperitoneal injection) or a similar anesthetic.
Surgical Preparation:
-
The animal is tracheostomized, and a cannula is inserted for artificial ventilation.
-
The jugular vein is cannulated for intravenous administration of the bronchoconstrictor and test compounds.
-
A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary resistance and dynamic compliance.
Experimental Procedure:
-
A stable baseline of pulmonary mechanics is recorded.
-
A bronchoconstricting agent (e.g., histamine or acetylcholine) is administered intravenously to induce a sustained increase in airway resistance.
-
Once the bronchoconstriction is stable, the test bronchodilator (this compound, salbutamol, etc.) or vehicle is administered intravenously or by inhalation.
-
Changes in pulmonary resistance and dynamic compliance are recorded over time to determine the onset, magnitude, and duration of the bronchodilator effect.
Caption: Experimental Workflow for In Vivo Bronchodilator Assay.
Conclusion
While direct comparative in vivo efficacy data for this compound is not available in the public domain, the existing information on racemic Mabuterol and the well-established principles of β2-agonist stereopharmacology provide a strong basis for inferring its likely activity profile. Racemic Mabuterol is a potent and long-acting bronchodilator. It is reasonable to hypothesize that the (R)-enantiomer is responsible for this therapeutic effect, while the (S)-enantiomer is likely inactive as a bronchodilator. Further preclinical in vivo studies, following established protocols such as the one outlined above, would be necessary to definitively characterize the efficacy and safety profile of this compound and to provide a direct comparison with other bronchodilators. Researchers in drug development are encouraged to consider the stereochemistry of chiral β2-agonists, as single-enantiomer formulations may offer an improved therapeutic index.
References
- 1. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Mabuterol: A Comparative Analysis of its β2-Adrenergic Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Mabuterol's potency as a β2-adrenergic receptor agonist against established compounds in the field. Due to a lack of publicly available, specific potency data for the (S)-enantiomer of Mabuterol, this document focuses on providing a framework for comparison, detailing the experimental protocols used to determine β2-agonist potency, and presenting data for well-characterized β2-agonists. For most chiral β2-agonists, the (R)-enantiomer is the pharmacologically active component (eutomer), while the (S)-enantiomer (distomer) is often significantly less active or inactive.
Comparative Potency of β2-Adrenergic Agonists
The potency of a β2-agonist is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (-log(EC50)). A lower EC50 or a higher pD2 value indicates greater potency. The following table summarizes the reported potency of several established β2-agonists.
| Compound | Potency (pD2) | Relative Efficacy (% Isoprenaline) | Receptor Selectivity (β2 vs β1) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Formoterol | 8.9 - 9.2 | Full Agonist | High |
| Salmeterol | 9.2 - 10.4 | Partial Agonist (62%)[1] | Very High (>1000-fold) |
| Albuterol (Salbutamol) | ~7.0 | Full Agonist | Moderate (~40-fold) |
| Fenoterol | ~7.0 | Full Agonist (>90%)[1] | Low |
| Isoprenaline (Isoproterenol) | ~7.0 | 100% (Reference) | Non-selective |
Note: The potency and efficacy of β2-agonists can vary depending on the experimental system and tissue used. The data presented here are compiled from various in vitro studies for comparative purposes. For many β2-agonists, such as albuterol, the (R)-enantiomer is responsible for the bronchodilatory activity, while the (S)-enantiomer may have different or even opposing effects.
Experimental Protocols for Determining β2-Agonist Potency
The following are detailed methodologies for key experiments used to characterize the potency and efficacy of β2-adrenergic agonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human β2-adrenergic receptor.
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assays
Objective: To measure the functional potency (EC50) and efficacy of a compound in stimulating the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic signaling pathway.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with increasing concentrations of the β2-agonist for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using various methods such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
-
Data Analysis: A concentration-response curve is generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.
Isolated Tissue Functional Assays (e.g., Guinea Pig Tracheal Spiral)
Objective: To assess the relaxant effect of a β2-agonist on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal spirals are prepared from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction: The tissues are contracted with a spasmogen such as histamine or methacholine.
-
Agonist Addition: Once a stable contraction is achieved, cumulative concentrations of the β2-agonist are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal spiral is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are constructed, and the pD2 (-log EC50) and maximal relaxation are calculated.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist initiates a cascade of intracellular events leading to smooth muscle relaxation and other physiological responses. The canonical signaling pathway involves the coupling of the receptor to a stimulatory G protein (Gs).
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow for Potency Determination
The determination of a novel compound's β2-agonist potency involves a hierarchical series of experiments, starting from in vitro binding and functional assays to more complex tissue-based functional studies.
Caption: A typical experimental workflow for characterizing β2-agonist potency.
References
Safety Operating Guide
Proper Disposal of (S)-Mabuterol: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (S)-Mabuterol in a laboratory setting, ensuring the safety of personnel and environmental protection.
This compound, a selective β2 adrenoreceptor agonist, requires careful handling and disposal due to its physiological activity and potential environmental impact.[1] Adherence to proper disposal procedures is crucial for laboratory safety and compliance with regulations. This guide provides step-by-step instructions for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personnel handling the compound must wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.
Key Hazards:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
Harmful to aquatic life with long-lasting effects.
Waste Segregation and Container Management
Proper segregation of waste is the first step in compliant disposal.
-
Original Containers: Whenever possible, leave waste this compound in its original container. This ensures clear labeling and prevents accidental mixing with incompatible substances.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents. If a new container is used, it must be compatible with the chemical and clearly marked as containing this compound waste.
-
Container Integrity: Ensure all waste containers are securely closed when not in use to prevent spills or the release of vapors.
Disposal Procedures for this compound Waste
The primary method for disposing of this compound is through a licensed hazardous waste disposal company. Laboratories must follow institutional and local regulations for hazardous waste pickup.
Step-by-Step Disposal Guide:
-
Segregate Waste: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, into a designated and compatible waste container.
-
Label Container: Clearly label the container as "Hazardous Waste" and list "this compound" as the primary constituent. Include any other components present in the waste mixture.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Complete all necessary paperwork, such as a hazardous waste disposal form, accurately.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent environmental contamination and harm to aquatic life.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert others in the area and, if necessary, evacuate non-essential personnel.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For dry spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and regulatory guidelines do not specify quantitative concentration limits that would exempt this compound from being treated as hazardous waste. Therefore, all quantities of this compound and materials contaminated with it should be managed as hazardous chemical waste.
| Parameter | Guideline |
| Disposal Route | Licensed Hazardous Waste Disposal Company |
| Drain Disposal | Prohibited |
| Mixing with Other Waste | Prohibited |
| Container Requirement | Original or compatible, sealed, and clearly labeled container |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (S)-Mabuterol
This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with (S)-Mabuterol. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Summary
This compound and its hydrochloride salt are classified with several potential hazards that necessitate careful handling. According to safety data sheets, exposure can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] An allergic skin reaction may also occur.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | N95 Dust Mask | NIOSH-approved or equivalent | To prevent inhalation of airborne particles and aerosols. |
| Eye Protection | Safety Goggles | Chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material | To prevent skin contact and potential absorption. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent accidental exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
2. Pre-Handling:
-
Ensure all necessary PPE is readily available and in good condition.
-
Review the Safety Data Sheet (SDS) before commencing any new procedure.
-
Clearly label all containers with the chemical name and hazard information.
3. During Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Keep containers tightly closed when not in use.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
First Aid Measures
In the event of accidental exposure, immediate action is required:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Place any solid this compound, contaminated weighing papers, and used PPE into a designated, clearly labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and appropriately labeled container for hazardous liquid waste.
-
Sharps: Any contaminated needles or other sharp objects must be placed in a designated sharps container labeled as hazardous waste.
2. Storage:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected for disposal.
3. Disposal:
-
All waste containing this compound must be disposed of through a licensed professional hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
